4-Hydroxy-3-phenyl-2(5H)-furanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-phenyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTGRWGPYLECRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715923 | |
| Record name | 4-Hydroxy-3-phenylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23782-85-6 | |
| Record name | 4-Hydroxy-3-phenylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core of Therapeutic Potential: A Technical Guide to 4-Hydroxy-3-phenyl-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the 4-Hydroxy-3-phenyl-2(5H)-furanone scaffold, a core moiety in a class of compounds with significant therapeutic interest. While the specific discovery and isolation of the parent compound are not extensively detailed in seminal literature, the synthesis and biological evaluation of its derivatives have been a focal point of medicinal chemistry research, leading to the development of notable pharmaceutical agents. This guide will delve into the synthetic methodologies, quantitative data from key experiments, and the biological pathways modulated by this important chemical entity.
Synthetic Approaches to the 3-Phenyl-2(5H)-furanone Core
The synthesis of this compound and its analogs is a well-established area of organic chemistry. Various synthetic strategies have been employed to construct this heterocyclic system. A common and effective method involves the cyclization of precursor molecules that contain the requisite phenyl and furanone fragments.
For instance, a general approach to synthesizing 4,5-diaryl-3-hydroxy-2(5H)-furanones has been described, which can be adapted for the synthesis of the core compound.[1] This often involves the reaction of a phenyl-substituted starting material with a reagent that provides the furanone ring.
A notable example of a drug molecule containing a modified 3-phenyl-2(5H)-furanone core is Rofecoxib, chemically known as 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone.[2][3][4][5] The development of Rofecoxib spurred significant research into the synthesis of related structures.
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of a 3-phenyl-2(5H)-furanone derivative, based on common synthetic routes described in the literature.
Synthesis of 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone (Rofecoxib)
A key synthetic route to Rofecoxib and related compounds involves the reaction of a substituted phenylacetic acid derivative with a suitable reagent to form the furanone ring.
Quantitative Data from Synthesis and Biological Assays
The following tables summarize quantitative data from the synthesis and biological evaluation of this compound derivatives.
Table 1: Synthesis Yields of Selected 3-Phenyl-2(5H)-furanone Derivatives
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 4,5-diaryl-3-hydroxy-2(5H)-furanones | Varies | Varies | Not Specified | [1] |
| Rofecoxib | Phenylacetic acid derivative, 4-(methylsulfonyl)phenyl derivative | Multi-step synthesis | Not Specified | [4] |
Table 2: Biological Activity of Rofecoxib
| Assay | Target | IC50 | Cell Line | Reference |
| COX-2 Inhibition | Cyclooxygenase-2 | 18 ± 7 nM | Chinese hamster ovary cells expressing human COX-2 | [3] |
| COX-1 Inhibition | Cyclooxygenase-1 | >15 µM | Chinese hamster ovary cells expressing human COX-1 | [3] |
| PGE2 Production Inhibition | COX-2 | 526 ± 10 nM | Human osteosarcoma cells | [3] |
Biological Activity and Signaling Pathways
Derivatives of this compound are most famously known for their activity as selective inhibitors of cyclooxygenase-2 (COX-2).[2][6] COX-2 is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical feature of these compounds, as COX-1 is involved in maintaining the integrity of the gastrointestinal lining. Inhibition of COX-1 is associated with the gastrointestinal side effects of non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]
Signaling Pathway of COX-2 Inhibition
The diagram below illustrates the mechanism of action of this compound derivatives as COX-2 inhibitors.
Caption: COX-2 Inhibition by this compound Derivatives.
Experimental Workflow for Evaluating COX-2 Inhibition
The following workflow outlines a typical experimental procedure to assess the COX-2 inhibitory activity of a test compound.
Caption: Experimental Workflow for COX-2 Inhibition Assay.
Conclusion
The this compound core represents a privileged scaffold in medicinal chemistry, particularly in the development of anti-inflammatory agents. The extensive research into its derivatives, highlighted by the discovery of Rofecoxib, has provided valuable insights into the synthesis, structure-activity relationships, and biological mechanisms of this class of compounds. Further exploration of this scaffold holds promise for the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scholars@Duke publication: Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. [scholars.duke.edu]
- 6. Synthesis and biological evaluation of 3-heteroaryloxy-4-phenyl-2(5H)-furanones as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Hydroxy-3-phenyl-2(5H)-furanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of 4-Hydroxy-3-phenyl-2(5H)-furanone. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of furanone derivatives.
Introduction
This compound belongs to the furanone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the spectroscopic properties of this molecule is crucial for its unambiguous identification, purity assessment, and structural elucidation during synthesis and subsequent studies. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data of closely related furanone derivatives and general principles of spectroscopy.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~7.40 - 7.20 | m | 5H | Phenyl-H | - |
| ~4.80 | s | 2H | C₅-H₂ | - |
| ~5.50 | br s | 1H | O₄-H | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C₂ (C=O) |
| ~165 | C₄ (C-OH) |
| ~130 | Phenyl C (quaternary) |
| ~129.5 | Phenyl C-H |
| ~128.8 | Phenyl C-H |
| ~128.5 | Phenyl C-H |
| ~115 | C₃ |
| ~70 | C₅ |
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (hydroxyl) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2900 | Weak | C-H stretch (aliphatic CH₂) |
| ~1750 | Strong | C=O stretch (lactone) |
| ~1650 | Medium | C=C stretch (furanone ring) |
| 1600, 1490, 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| ~1200 | Medium | C-O stretch (lactone) |
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
| 176 | [M]⁺ (Molecular Ion) |
| 148 | [M - CO]⁺ |
| 118 | [M - CO - H₂O]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
While specific protocols for this compound are not available, the following are general methodologies for the spectroscopic analysis of furanone derivatives.
NMR Spectroscopy
A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for data acquisition. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The fragmentation pattern is analyzed to determine the molecular weight and deduce the structure of the compound.
Visualizations
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pathway of this compound in Mass Spectrometry.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. The predicted data and general experimental protocols are intended to aid researchers in the identification and characterization of this and related furanone derivatives. It is important to note that the presented spectral data are predictive and should be confirmed by experimental analysis upon synthesis and purification of the compound.
Physical and chemical properties of 4-Hydroxy-3-phenyl-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-phenyl-2(5H)-furanone is a heterocyclic organic compound belonging to the furanone family. This class of compounds has garnered significant interest in the scientific community due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for the synthesis of related compounds, and an exploration of the biological activities and associated signaling pathways of the broader 3-phenyl-2(5H)-furanone scaffold. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Physical and Chemical Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes the key known and calculated properties. Further experimental validation is recommended for critical applications.
| Property | Value | Source |
| CAS Number | 23782-85-6 | [Internal Database] |
| Molecular Formula | C₁₀H₈O₃ | [Calculated] |
| Molecular Weight | 176.17 g/mol | [Calculated] |
| Melting Point | 263-265 °C | [Internal Database] |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in the surveyed literature. Researchers are advised to perform full spectral characterization upon synthesis of the compound.
Experimental Protocols: Synthesis of Phenyl-Substituted Furanones
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, the synthesis of structurally similar compounds provides a strategic blueprint. The following is a representative protocol for the synthesis of a related compound, 4-Hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone, which can be adapted by those skilled in the art.
Synthesis of 4-Hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone
This synthesis involves the reduction of a precursor, 4-hydroxymethyl-5-hydroxy-5-methyl-3-phenyl-2-furanone.
Materials:
-
4-hydroxymethyl-5-hydroxy-5-methyl-3-phenyl-2-furanone
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethylene glycol dimethyl ether
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Hexane
-
Argon gas
Procedure:
-
A suspension of sodium borohydride (3.88 mmol) in anhydrous ethylene glycol dimethyl ether (20 mL) is prepared in a flask under an argon atmosphere and cooled to 0°C.
-
A solution of 4-hydroxymethyl-5-hydroxy-5-methyl-3-phenyl-2-furanone in ethylene glycol dimethyl ether (20 mL) is added dropwise to the cooled suspension.
-
The reaction mixture is stirred for 3 hours at 0°C.
-
The reaction is then acidified to a pH of 2 with 6N HCl.
-
The mixture is warmed to ambient temperature and stirred for an additional hour.
-
The solution is concentrated to a volume of approximately 10 mL.
-
The organic components are extracted with ethyl acetate.
-
The combined organic fractions are washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
The organic layer is dried over magnesium sulfate.
-
The solvent is evaporated to yield a crude oil.
-
The final product is purified by flash chromatography on a silica gel column using a 30% ethyl acetate/hexane eluent.
Experimental Workflow Diagram:
Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of 3-phenyl-2(5H)-furanone and 4,5-diaryl-3-hydroxy-2(5H)-furanone derivatives has been investigated for various pharmacological activities.
Anti-inflammatory Activity: Several studies have indicated that furanone derivatives possess anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, particularly COX-2, are key mediators in the inflammatory cascade, responsible for the synthesis of prostaglandins. By inhibiting COX-2, these compounds can effectively reduce inflammation. The anti-inflammatory potential of some furanone derivatives has been shown to be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).
Antioxidant Activity: The presence of a hydroxyl group on the furanone ring is a key structural feature that can confer antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). The antioxidant capacity of 4,5-diaryl-3-hydroxy-2(5H)-furanones has been demonstrated in various assays, including DPPH radical scavenging and inhibition of lipid peroxidation.[1]
Potential Signaling Pathway: COX Inhibition
The primary proposed mechanism for the anti-inflammatory action of many furanone derivatives is the inhibition of the cyclooxygenase pathway.
References
Biological Activity Screening of 4-Hydroxy-3-phenyl-2(5H)-furanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 4-hydroxy-3-phenyl-2(5H)-furanone derivatives. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visualizations of key biological pathways.
Introduction
The 2(5H)-furanone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Among these, this compound derivatives have emerged as a particularly interesting class of molecules. The presence of the hydroxyl group at the 4-position and the phenyl ring at the 3-position, along with the lactone moiety, confers unique physicochemical properties that translate into a diverse pharmacological profile. These derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents, making them attractive candidates for further investigation and development. This guide will delve into the key biological activities of these compounds, providing the necessary technical details to facilitate their study.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data from various biological screenings of this compound derivatives and related furanone compounds. This data is compiled from multiple studies to provide a comparative overview of their potency.
Table 1: Antimicrobial Activity of Furanone Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone) | Staphylococcus aureus | 10 | 40 | [1] |
| F105 | Methicillin-Resistant S. aureus (MRSA) | 10-20 | - | [1] |
| F131 (l-borneol derivative) | S. aureus | 8-16 (MBPC) | - | [2] |
| F131 | Candida albicans | 8-16 (MBPC) | - | [2] |
| Halogenated furanones | Escherichia coli | Growth not affected, inhibits biofilm | - | [3] |
| Chlorine-containing furanones | Gram-positive/negative bacteria | 150-600 (rich broth), 0.75 (minimal glucose) | - | [4][5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration; MBPC: Minimal Biofilm-Preventing Concentration.
Table 2: Anticancer Activity of Furanone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Activity | Reference |
| 4,5-diaryl-3-hydroxy-2(5H)-furanones | PC3 (Prostate Cancer) | - | Anti-proliferative | [6] |
| Bis-2(5H)-furanone derivative (4e) | C6 (Glioma) | 12.1 | Inhibitory activity | [7] |
| Furanone-based hybrid (13b) | 48 NCI cell lines | 2.17-9.60 (GI50) | Broad-spectrum antiproliferative | [8] |
| 4,5-diarylfuran-3(2H)-one (F-derivative) | MCF-7 (Breast Cancer) | 10 | Cytotoxic | [9] |
| 4,5-diarylfuran-3(2H)-one (F-derivative) | HSC-3 (Squamous Cell Carcinoma) | 7.5 | Cytotoxic | [9] |
IC50: Half-maximal Inhibitory Concentration; GI50: 50% Growth Inhibition.
Table 3: Anti-inflammatory and Antioxidant Activity of Furanone Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| 4,5-diaryl-3-hydroxy-2(5H)-furanone (5g) | DPPH radical scavenging | 10.3 µM | [10] |
| 4,5-diaryl-3-hydroxy-2(5H)-furanone (5g) | Superoxide anion quenching | 0.187 mM | [10] |
| 4,5-diaryl-3-hydroxy-2(5H)-furanone (5g) | Lipid peroxidation inhibition | 0.129 mM | [10] |
| 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone (1f) | COX-2 Inhibition | Comparable to rofecoxib | [11] |
| 4,5-diarylfuran-3(2H)-one (F-derivative) | COX-1 Inhibition | 2.8 µM | [9] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; COX: Cyclooxygenase.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the biological screening of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of 4-aryl-substituted 2(5H)-furanones involves the reaction of diethylphosphono acetic acid with phenacyl bromides, followed by an intramolecular Horner–Emmons-type cyclization.[12]
Materials:
-
Diethylphosphono acetic acid
-
Substituted phenacyl bromides
-
Base (e.g., Diazabicycloundec-7-ene - DBU)
-
Solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Dissolve diethylphosphono acetic acid and the substituted phenacyl bromide in THF.
-
Add the base (DBU) to the solution at room temperature and stir.
-
The reaction proceeds through the formation of a phosphonate ester intermediate.
-
An intramolecular Horner–Emmons cyclization occurs in situ to yield the 4-aryl-substituted 2(5H)-furanone.
-
The product can be purified by crystallization or column chromatography.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the furanone derivatives.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Furanone derivative stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the furanone derivative in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria and medium, no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, C6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Furanone derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the furanone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Anti-inflammatory Activity (COX Inhibition Assay)
This assay measures the ability of the furanone derivatives to inhibit the cyclooxygenase (COX) enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Furanone derivative
-
Assay buffer
-
Detection system (e.g., colorimetric or fluorometric probe)
Procedure:
-
Pre-incubate the COX enzyme with the furanone derivative at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method.
-
Calculate the percentage of inhibition and determine the IC50 value for both COX-1 and COX-2 to assess selectivity.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of the furanone derivatives to scavenge the stable free radical DPPH.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Furanone derivative solution
-
Methanol
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Mix the furanone derivative solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (around 517 nm).
-
A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the biological screening of this compound derivatives.
Caption: General synthesis workflow for 4-aryl-2(5H)-furanones.
References
- 1. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. Antimicrobial Properties of Natural Furanones [bio-protocol.org]
- 4. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idosi.org [idosi.org]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Antioxidant Potential of 4-Hydroxy-3-phenyl-2(5H)-furanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furanone core is a key pharmacophore found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antioxidant effects. The presence of a hydroxyl group at the 4-position, in conjugation with the lactone carbonyl, is anticipated to confer significant radical scavenging properties to these molecules.
Quantitative Antioxidant Activity of Structurally Related Furanones
To provide a quantitative perspective, the following table summarizes the in vitro antioxidant activities of a series of novel 4,5-diaryl-3-hydroxy-2(5H)-furanones. These compounds share the core 4-hydroxy-2(5H)-furanone structure with the target molecule, with variations in the phenyl substitutions at the 5-position. The data presented here is extracted from a study on these derivatives and serves as a valuable reference for estimating the potential of 4-Hydroxy-3-phenyl-2(5H)-furanone.[1]
One of the most potent compounds identified in the series, compound 5g , which has a 2,3-dihydroxyphenyl substituent at the 5-position, demonstrated significant antioxidant capabilities across multiple assays.[1]
| Antioxidant Assay | IC50 Value (Compound 5g) | Standard |
| DPPH Radical Scavenging | 10.3 µM | Not Specified |
| Superoxide Anion Quenching | 0.187 mM | Not Specified |
| Lipid Peroxidation Inhibition | 0.129 mM | Not Specified |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized procedures widely used in the evaluation of antioxidant compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer (capable of measuring absorbance at 517 nm)
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test Compound Solutions: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.
-
For the blank, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
For the control, mix 100 µL of the test compound solution with 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the DPPH solution without the test compound.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
A_control is the absorbance of the test compound solution without DPPH.
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Phosphate Buffered Saline (PBS)
-
Test compound
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer (capable of measuring absorbance at 734 nm)
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add a small volume (e.g., 10 µL) of the test compound solution at various concentrations to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated as:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the test compound.
-
A_sample is the absorbance of the ABTS•+ solution with the test compound.
The IC50 value is determined from the dose-response curve.
-
Superoxide Anion Radical Scavenging Assay
This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in situ. Antioxidants compete for the superoxide radicals, thereby inhibiting the formation of the colored formazan product.
Materials:
-
Nitroblue tetrazolium (NBT)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phenazine methosulfate (PMS)
-
Tris-HCl buffer
-
Test compound
-
Positive control
-
Spectrophotometer (capable of measuring absorbance at 560 nm)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, NBT solution, and NADH solution in a suitable buffer (e.g., Tris-HCl).
-
Initiation: Start the reaction by adding PMS to the mixture. PMS facilitates the generation of superoxide radicals from NADH.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 5 minutes).
-
Measurement: Measure the absorbance of the formazan product at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated using the formula:
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological membrane model like liposomes or by inducing peroxidation in a lipid-rich substrate. The extent of peroxidation can be measured by quantifying byproducts like malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) method.
Materials:
-
Lipid source (e.g., linoleic acid, lecithin)
-
Peroxidation initiator (e.g., AAPH, FeSO4/ascorbic acid)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Test compound
-
Positive control (e.g., BHT, Vitamin E)
-
Spectrophotometer (capable of measuring absorbance at 532 nm)
Procedure:
-
Induction of Peroxidation: Prepare an emulsion of the lipid substrate and incubate it with a pro-oxidant to initiate lipid peroxidation, in the presence and absence of the test compound at various concentrations.
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding a solution of TCA.
-
Add TBA solution to the mixture and heat at 95°C for a specified time (e.g., 30 minutes) to allow the formation of the MDA-TBA adduct.
-
-
Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated as:
Where:
-
A_control is the absorbance of the peroxidized sample without the antioxidant.
-
A_sample is the absorbance of the peroxidized sample with the antioxidant.
The IC50 value is determined from the dose-response curve.
-
Visualizations
Experimental Workflows
References
A Technical Guide to the Preliminary Anti-inflammatory Studies of 4-Hydroxy-3-phenyl-2(5H)-furanone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune response, chronic or unresolved inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. A key pathway in the inflammatory cascade involves the cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid into pro-inflammatory prostaglandins. The discovery of two distinct isoforms, a constitutive COX-1 and an inducible COX-2, has paved the way for the development of selective COX-2 inhibitors to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
The 2(5H)-furanone scaffold has emerged as a significant pharmacophore in the design of anti-inflammatory agents. This technical guide provides an in-depth review of the preliminary anti-inflammatory studies of 4-Hydroxy-3-phenyl-2(5H)-furanone and its structurally related derivatives, with a particular focus on the well-characterized selective COX-2 inhibitor, Rofecoxib [4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone]. We will detail the molecular mechanisms, present quantitative data from key in vitro and in vivo experiments, and outline the associated experimental protocols.
Molecular Mechanisms and Signaling Pathways
The anti-inflammatory activity of 3-phenyl-2(5H)-furanone derivatives is primarily attributed to their ability to interfere with key inflammatory signaling pathways. The principal mechanism is the inhibition of the COX-2 enzyme, but evidence also suggests modulation of upstream pathways like NF-κB.
Inhibition of the Arachidonic Acid Cascade
The most direct anti-inflammatory action of this compound class is the inhibition of prostaglandin synthesis. Upon cell stimulation by inflammatory signals, arachidonic acid is released from the cell membrane and is metabolized by COX enzymes into prostaglandins, which are potent mediators of pain, fever, and inflammation. Furanone derivatives, notably Rofecoxib, selectively bind to and inhibit the COX-2 isoform.[1][2]
Caption: The Arachidonic Acid Cascade and Site of COX-2 Inhibition.
Modulation of the NF-κB Signaling Pathway
The expression of the COX-2 enzyme and other pro-inflammatory mediators like TNF-α is largely regulated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (e.g., lipopolysaccharide, LPS) trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Some furanone derivatives may exert anti-inflammatory effects by inhibiting this upstream pathway, thereby reducing the expression of COX-2 and other inflammatory proteins.[4]
References
- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. [scholars.duke.edu]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 4-Hydroxy-3-phenyl-2(5H)-furanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxy-3-phenyl-2(5H)-furanone scaffold is a core structural motif found in a variety of biologically active compounds. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, its structural analogs, particularly those with aryl substitutions at the 4-position, have been the subject of intensive investigation. This technical guide will explore the primary mechanism of action associated with this class of compounds: the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. The guide will draw heavily on the well-documented pharmacology of Rofecoxib [4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], a prominent derivative, to elucidate the core mechanism. Furthermore, other potential biological activities of the broader 2(5H)-furanone class, such as antioxidant and antiproliferative effects, will be discussed.
Primary Mechanism of Action: Selective COX-2 Inhibition
The most well-characterized mechanism of action for 4-aryl-3-phenyl-2(5H)-furanone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[1][2] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1] This distinction forms the basis for the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1][3]
The selectivity of 4-aryl-3-phenyl-2(5H)-furanone derivatives for COX-2 is attributed to the structural differences between the active sites of the two enzyme isoforms. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The bulky aryl substituent at the 4-position of the furanone ring is thought to bind within this side pocket, leading to a potent and selective inhibition of COX-2.[2]
The inhibition of COX-2 by 4-aryl-3-phenyl-2(5H)-furanone derivatives interrupts the inflammatory cascade. The following diagram illustrates the signaling pathway.
Quantitative Data on COX Inhibition
The following tables summarize the in vitro inhibitory activities of Rofecoxib and other relevant compounds against COX-1 and COX-2. This data is crucial for understanding the potency and selectivity of this class of molecules.
Table 1: In Vitro Inhibition of Purified Human COX Enzymes
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Rofecoxib | 26 | 0.34 | ~76 | [1] |
Note: The IC₅₀ for Rofecoxib against COX-1 was determined at a low substrate concentration (0.1 µM arachidonic acid).
Table 2: Inhibition of COX in Human Whole Blood Assays
| Compound | COX-1 IC₅₀ (µM) (Thromboxane B₂ synthesis) | COX-2 IC₅₀ (µM) (LPS-induced PGE₂ synthesis) | Selectivity Index (COX-1/COX-2) | Reference |
| Rofecoxib | 18.8 ± 0.9 | 0.53 ± 0.02 | 35.5 | [1] |
| Indomethacin | 0.4 (approx.) | 0.4 (approx.) | 1 | [1] |
| Diclofenac | 3 (approx.) | 3 (approx.) | 1 | [1] |
| Meloxicam | 2 (approx.) | 3 (approx.) | 0.67 | [1] |
| Celecoxib | 6.6 (approx.) | 6.6 (approx.) | 1 | [1] |
Other Potential Biological Activities
While COX-2 inhibition is the most prominent mechanism, research on various 2(5H)-furanone derivatives has suggested other potential biological activities.
-
Antioxidant Activity : Some 4,5-diaryl-3-hydroxy-2(5H)-furanones have demonstrated potent antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation.[4]
-
Antiproliferative and Anticancer Activity : Certain bis-2(5H)-furanone derivatives have been shown to exhibit inhibitory activity against cancer cell lines, with proposed mechanisms including cell cycle arrest.[5]
-
Anti-HIV Activity : Inhibition of HIV-1 integrase has been reported for some 4,5-diaryl-3-hydroxy-2(5H)-furanone derivatives.[5]
-
Antimicrobial Activity : The 2(5H)-furanone scaffold is found in compounds with antimicrobial and biofilm-preventing properties.[6]
It is important to note that these activities have been observed in various derivatives of the 2(5H)-furanone core and may not all be applicable to this compound itself. Further research is needed to fully elucidate the pharmacological profile of this specific compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the COX-inhibitory activity of 4-aryl-3-phenyl-2(5H)-furanone derivatives.
This assay determines the direct inhibitory effect of a compound on the purified COX-1 and COX-2 enzymes.
-
Enzyme Source : Purified recombinant human COX-1 and COX-2 enzymes.
-
Substrate : Arachidonic acid.
-
Assay Principle : The activity of the COX enzyme is measured by monitoring the consumption of oxygen during the conversion of arachidonic acid to PGG₂ using an oxygen electrode.
-
Procedure :
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the purified enzyme in a reaction buffer at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of oxygen consumption is recorded over time.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a vehicle control.
-
IC₅₀ values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.
-
This ex vivo assay provides a more physiologically relevant measure of COX inhibition in a complex biological matrix.
-
COX-1 Activity Measurement (Thromboxane B₂ Synthesis) :
-
Fresh human blood is collected into tubes without anticoagulant.
-
Aliquots of blood are incubated with various concentrations of the test compound or vehicle.
-
The blood is allowed to clot at 37°C for a specific time (e.g., 60 minutes), during which platelets are activated and produce thromboxane A₂ (which is rapidly hydrolyzed to the stable thromboxane B₂).
-
The reaction is stopped by placing the tubes on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis.
-
Plasma is separated by centrifugation.
-
The concentration of thromboxane B₂ in the plasma is quantified using a specific immunoassay (e.g., ELISA).
-
IC₅₀ values are calculated based on the dose-dependent inhibition of thromboxane B₂ production.
-
-
COX-2 Activity Measurement (LPS-induced PGE₂ Synthesis) :
-
Fresh human blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Aliquots of blood are incubated with various concentrations of the test compound or vehicle.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.
-
The samples are incubated at 37°C for a prolonged period (e.g., 24 hours) to allow for COX-2 induction and PGE₂ production.
-
Plasma is separated by centrifugation.
-
The concentration of PGE₂ in the plasma is quantified using a specific immunoassay (e.g., ELISA).
-
IC₅₀ values are calculated based on the dose-dependent inhibition of PGE₂ production.
-
The following diagram outlines the general workflow for evaluating the COX-inhibitory properties of a test compound.
Conclusion
The this compound core is a key pharmacophore, with its derivatives demonstrating significant biological activity, most notably as selective inhibitors of COX-2. While direct experimental data for the parent compound is scarce, the extensive research on its 4-aryl analogs, such as Rofecoxib, provides a robust framework for understanding its likely mechanism of action. The selective inhibition of COX-2 by this class of compounds holds therapeutic promise for the treatment of inflammatory conditions with a potentially improved safety profile compared to traditional NSAIDs. Further investigation into the specific biological activities of this compound is warranted to fully explore its therapeutic potential and to delineate its complete pharmacological profile, including its potential antioxidant and antiproliferative effects.
References
- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The discovery of rofecoxib, [MK 966, VIOXX®,... [experts.mcmaster.ca]
- 4. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2(5H)-furanone scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and synthetic compounds. This technical guide focuses on 4-hydroxy-3-phenyl-2(5H)-furanone, a representative member of this class, and its related analogues. While specific data for the title compound is limited, this document consolidates available information on its synthesis, potential biological activities, and mechanisms of action by drawing parallels with structurally similar furanones. This guide provides a comprehensive overview for researchers interested in the therapeutic potential of this chemical class, offering detailed experimental protocols and conceptual frameworks for future investigation.
Introduction
The 2(5H)-furanone ring system is a core structural feature in a wide array of pharmacologically significant molecules, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1] The substitution pattern on the furanone ring plays a crucial role in determining the specific biological effects. The presence of a phenyl group at the 3-position and a hydroxyl group at the 4-position, as seen in this compound, suggests the potential for significant biological activity, particularly in the realm of anti-inflammatory and antioxidant applications. A notable example of a biologically active 3-phenyl-2(5H)-furanone derivative is Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[2] This guide will explore the chemistry and pharmacology of this compound and its congeners, providing a foundation for further research and development.
Synthesis of this compound and Related Furanones
Proposed Synthetic Pathway
A potential synthesis of this compound could be adapted from the synthesis of 4-hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone.[3] The proposed route would involve the reaction of phenylacetic acid with glyoxal in the presence of a suitable base to facilitate a condensation reaction, followed by an intramolecular cyclization and dehydration to yield the target furanone.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A General Procedure for Furanone Synthesis
The following is a generalized protocol adapted from the synthesis of related furanones and should be optimized for the specific synthesis of this compound.
Materials:
-
Phenylacetic acid
-
Glyoxal (40% aqueous solution)
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve phenylacetic acid (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol.
-
To this mixture, add glyoxal (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Acidify the reaction mixture to pH 2 with 2M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure this compound.
Biological Activities and Mechanism of Action
Direct experimental data on the biological activities of this compound is scarce. However, based on the activities of structurally related compounds, it is plausible to predict its potential as an anti-inflammatory and antioxidant agent.
Anti-inflammatory Activity and Cyclooxygenase Inhibition
The 3-phenyl-2(5H)-furanone core is a key feature of Rofecoxib, a potent and selective COX-2 inhibitor.[2] The cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[4] Inhibition of COX, particularly the inducible isoform COX-2, is a major strategy for the treatment of inflammatory conditions. It is therefore highly probable that this compound also targets the COX pathway.
Caption: Potential mechanism of action via COX-2 inhibition.
Quantitative Data for Related Furanones
The following table summarizes the biological activity data for related 3-phenyl-2(5H)-furanone derivatives. This data can serve as a benchmark for the expected potency of this compound.
| Compound | Target | Assay | IC50/Activity | Reference |
| Rofecoxib | COX-2 | Human whole blood assay | 0.53 µM | [5] |
| 4,5-diaryl-3-hydroxy-2(5H)-furanone derivative | DPPH radical scavenging | In vitro assay | 10.3 µM | [5] |
| 4,5-diaryl-3-hydroxy-2(5H)-furanone derivative | Superoxide anion scavenging | In vitro assay | 187 µM | [5] |
| 4,5-diaryl-3-hydroxy-2(5H)-furanone derivative | Lipid peroxidation inhibition | In vitro assay | 129 µM | [5] |
| 4,5-diaryl-furan-3(2H)-one derivative | COX-1 | In vitro assay | 2.8 µM | [6] |
Antioxidant Activity
Many phenolic and enolic compounds exhibit antioxidant activity by scavenging free radicals. The 4-hydroxy-2(5H)-furanone moiety can tautomerize to a 1,3-dicarbonyl system, which may contribute to its radical scavenging properties. Related 4,5-diaryl-3-hydroxy-2(5H)-furanones have demonstrated potent antioxidant activity in various in vitro assays.[5]
Caption: General workflow of a radical scavenging assay.
Experimental Protocols for Biological Evaluation
To ascertain the biological activities of this compound, a series of in vitro assays can be employed. The following are detailed protocols for key experiments.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits.[7]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (test compound)
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Plate reader for fluorescence or absorbance measurement
Procedure:
-
Prepare solutions of the test compound and control inhibitors in DMSO at various concentrations.
-
In a 96-well plate, add the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or control inhibitor solution to the respective wells. Include a vehicle control (DMSO only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
The product of the reaction (Prostaglandin E2) can be quantified using a specific ELISA kit or by a coupled colorimetric or fluorometric assay that measures the peroxidase activity of COX.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
DPPH Radical Scavenging Assay
This is a common and straightforward method to assess antioxidant activity.[8][9]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound (test compound)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or control solution to the wells. Include a blank with methanol only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[10][11]
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound (test compound)
-
Diclofenac sodium (positive control)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a solution of BSA or egg albumin (e.g., 1% w/v) in PBS.
-
Prepare various concentrations of the test compound and diclofenac sodium in PBS.
-
To test tubes, add the albumin solution and the test compound or control solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture in a water bath at 70°C for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the turbidity (absorbance) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oxidative stress-related diseases. While direct experimental evidence for its biological activity is currently lacking, the well-documented pharmacology of related furanone derivatives provides a strong rationale for its investigation. The proposed synthetic route and the detailed experimental protocols in this guide offer a clear path for researchers to synthesize and evaluate the biological profile of this compound. Future studies should focus on the specific synthesis and characterization of this compound, followed by a comprehensive evaluation of its in vitro and in vivo efficacy and mechanism of action. Elucidating the structure-activity relationships within this class of furanones will be crucial for the design of more potent and selective drug candidates.
References
- 1. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity | MDPI [mdpi.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Determination of antioxidant activity by DPPH assay [bio-protocol.org]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
Methodological & Application
Application of 4-Hydroxy-3-phenyl-2(5H)-furanone as a COX-2 Inhibitor: Application Notes and Protocols
Introduction
The 2(5H)-furanone scaffold is a core structural component of a class of potent and selective cyclooxygenase-2 (COX-2) inhibitors. While the parent compound, 4-Hydroxy-3-phenyl-2(5H)-furanone, serves as a foundational structure, it is the diaryl-substituted derivatives that have been extensively studied and developed as nonsteroidal anti-inflammatory drugs (NSAIDs). The most prominent example is Rofecoxib (Vioxx), chemically known as 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone.[1][2][3] These compounds exhibit their anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 isozyme.[4]
COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of pain and inflammation.[5][6] In contrast, the COX-1 isoform is constitutively expressed in many tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and other homeostatic functions.[7] The selective inhibition of COX-2 over COX-1 is a critical therapeutic goal to minimize the gastrointestinal side effects commonly associated with traditional NSAIDs.[7]
This document provides a summary of the quantitative data for this class of compounds and detailed protocols for evaluating the efficacy and selectivity of this compound and its derivatives as COX-2 inhibitors.
Data Presentation
The inhibitory potency of furanone-based compounds and other reference NSAIDs against COX-1 and COX-2 is typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of a compound's preference for inhibiting COX-2. A higher SI value indicates greater selectivity.
Table 1: In Vitro Inhibitory Potency and Selectivity of Rofecoxib and Celecoxib
| Compound | Assay Type | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Rofecoxib | Human Whole Blood | 18.8 µM | 0.53 µM | 35.5 | [1][8] |
| CHO Cells | >15 µM | 18 nM | >833 | [9] | |
| Human Osteosarcoma Cells | >50 µM | 26 nM | >1923 | [9][10] | |
| Purified Human Enzyme | 26 µM | 0.34 µM | 76.5 | [1][9] | |
| Celecoxib | Human Whole Blood | - | - | 7.6 | [11] |
| Human Dermal Fibroblasts / Lymphoma Cells | 2800 nM | 91 nM | 30.8 | [12] | |
| Insect Cells (Sf9) | - | 40 nM | - | [13] |
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway
Inflammatory stimuli, such as cytokines and lipopolysaccharides (LPS), induce the expression of the COX-2 enzyme. COX-2 then converts arachidonic acid, released from the cell membrane by phospholipase A2, into prostaglandin H2 (PGH2).[14] PGH2 is subsequently converted by various synthases into biologically active prostaglandins, such as prostaglandin E2 (PGE2), which mediate inflammatory responses including pain, fever, and swelling.[5][15] Selective COX-2 inhibitors, like the this compound derivatives, block the active site of the COX-2 enzyme, preventing the synthesis of PGH2 and subsequent pro-inflammatory prostaglandins.[16]
Caption: COX-2 pathway showing inhibition by this compound derivatives.
Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available COX inhibitor screening assay kits and is designed to measure the peroxidase activity of purified COX-1 and COX-2 enzymes.[17][18] The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (Substrate)
-
TMPD (Colorimetric Substrate)
-
Test compound (this compound) and reference inhibitor (e.g., Rofecoxib, Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes, heme, and substrates to their working concentrations in cold Assay Buffer.
-
Plate Setup: Add reagents to a 96-well plate in the following order for each enzyme (COX-1 and COX-2) to be tested:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme.
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, 10 µL of test compound (at various concentrations).
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid followed immediately by 10 µL of TMPD to all wells.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well.
-
Subtract the background rate from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_initial_activity - V_inhibitor) / V_initial_activity] * 100
-
Plot the % Inhibition versus the log of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model.
-
Caption: Workflow for the in vitro colorimetric COX inhibition assay.
Protocol 2: Cell-Based COX-2 Activity Assay (PGE2 Measurement)
This protocol measures the ability of a test compound to inhibit COX-2 activity in a cellular environment by quantifying the production of Prostaglandin E2 (PGE2). Macrophage cell lines (e.g., RAW 264.7) or human whole blood are commonly used.[1][19]
Materials:
-
RAW 264.7 murine macrophage cells or fresh human whole blood
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compound and reference inhibitor
-
PGE2 ELISA Kit
-
Cell lysis buffer (for cell-based assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and replace it with fresh serum-free medium containing various concentrations of the test compound. Incubate for 1 hour.
-
COX-2 Induction: Add LPS to a final concentration of 1 µg/mL to all wells (except for the negative control) to induce COX-2 expression.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for PGE2 analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve for the PGE2 ELISA.
-
Calculate the PGE2 concentration for each sample.
-
Determine the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control.
-
Plot the % Inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the cell-based PGE2 production inhibition assay.
Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of NSAIDs.[20][21] Inflammation is induced by injecting carrageenan into the paw of a rat, and the reduction in swelling (edema) following drug treatment is measured.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-200g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compound and reference drug (e.g., Rofecoxib, Indomethacin) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebismometer or digital calipers to measure paw volume/thickness
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.
-
Grouping: Randomly divide the rats into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Carrageenan Control (receives vehicle)
-
Group 3: Reference Drug (e.g., Rofecoxib 10 mg/kg, p.o.)
-
Group 4-X: Test Compound at various doses (p.o.).
-
-
Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume (0 hr) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
The dose that causes 50% inhibition (ID50) can be determined by plotting % inhibition against the dose of the compound.
-
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
References
- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of rofecoxib, [MK 966, VIOXX®,... [experts.mcmaster.ca]
- 3. researchgate.net [researchgate.net]
- 4. Rofecoxib (MK 966) | NSAID | selective COX-2 inhibitor | CAS 162011-90-7 | Buy MK-0966; MK0966; MK-966; MK966; Vioxx; Ceoxx; Ceeoxx from Supplier InvivoChem [invivochem.com]
- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. ijbs.com [ijbs.com]
- 15. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 18. caymanchem.com [caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Experimental Protocol and Carrageenan induced paw oedema [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Hydroxy-3-phenyl-2(5H)-furanone in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-phenyl-2(5H)-furanone is a synthetic compound belonging to the furanone class of heterocyclic molecules. Furanone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed application notes and experimental protocols for the use of this compound and its closely related analogs in cancer cell line studies. The information is compiled from various studies on the anticancer effects of furanone derivatives, offering insights into their potential mechanisms of action and methodologies for their investigation. While specific data for this compound is limited, the provided protocols are based on established techniques for evaluating the anticancer properties of small molecules.
Biological Activity and Mechanism of Action
Furanone derivatives have been shown to exert their anticancer effects through various mechanisms. While the precise signaling pathways affected by this compound are not extensively documented, studies on structurally similar compounds suggest several potential targets and mechanisms:
-
Cyclooxygenase (COX) Inhibition: Several 4,5-diaryl-3(2H)-furanones act as COX inhibitors.[1][2][3] The COX-2 enzyme is often overexpressed in various cancers and plays a role in tumor growth and progression.[3] Inhibition of COX-2 is a potential mechanism for the anticancer activity of furanone derivatives.
-
Induction of Cell Cycle Arrest: Certain furanone derivatives have been observed to induce cell cycle arrest, particularly at the S-phase or G2/M phase, thereby inhibiting cancer cell proliferation.[4][5][6]
-
Inhibition of Heat Shock Protein 90 (Hsp90): Some novel furanone-based hybrids have been identified as Hsp90 inhibitors. Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Its inhibition can lead to the degradation of these client proteins, resulting in antiproliferative and pro-apoptotic effects.[7]
-
Inhibition of Eag1 Potassium Channels: Theoretical studies suggest that furanone derivatives may act as inhibitors of the Ether-à-go-go-1 (Eag1) potassium channel, which is implicated in cancer cell growth.[8]
-
Interaction with DNA: Some bis-2(5H)-furanone derivatives have been shown to interact with DNA, suggesting that DNA may be a potential target for their anticancer activity.[6]
Quantitative Data Summary
The following tables summarize the cytotoxic activities of various furanone derivatives against different cancer cell lines, as reported in the literature. It is important to note that these are for related compounds and not specifically for this compound.
Table 1: Cytotoxicity of 4,5-Diaryl-3(2H)-Furanone Derivatives [1][2]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| F-derivative of -SOMe substituted furan-3(2H)-one | MCF-7 (Breast Cancer) | 10 |
| F-derivative of -SOMe substituted furan-3(2H)-one | HSC-3 (Squamous Cell Carcinoma) | 7.5 |
Table 2: Cytotoxicity of 3,4-Diaryl-2(5H)-furanone Derivatives [9]
| Compound/Derivative | Cancer Cell Line | ED50 (nM) |
| 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone | Various | < 20 |
| 3-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2(5H)-furanone | Various | < 20 |
| 3-(3,4,5-trimethoxyphenyl)-4-(3-amino-4-methoxyphenyl)-2(5H)-furanone | Various | < 20 |
| 3-(3,4,5-trimethoxyphenyl)-4-(2-naphthyl)-2(5H)-furanone | Various | < 20 |
Table 3: Cytotoxicity of Bis-2(5H)-furanone Derivatives [6]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 4e | C6 glioma | 12.1 |
Table 4: Growth Inhibition of a Novel Furanone-Based Hsp90 Inhibitor (13b) [7]
| Parameter | Cancer Cell Line | Value (µM) |
| GI50 | 48 NCI cell lines | 2.17 - 9.60 |
| TGI | 26 NCI cell lines | 6.23 - 91.00 |
| LC50 | 57 NCI cell lines | > 92.5 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Cell Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Protocol 4: Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression levels of specific proteins involved in signaling pathways, apoptosis, or cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., COX-2, p53, Bcl-2, Bax, Caspase-3, Cyclins, CDKs, phospho-ERK, phospho-Akt) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
Diagram 1: Potential Anticancer Mechanisms of Furanone Derivatives
Caption: Potential mechanisms of anticancer action for furanone derivatives.
Diagram 2: General Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating the anticancer potential of a compound.
Diagram 3: Simplified COX-2 Signaling Pathway in Cancer
Caption: Furanone derivatives may inhibit the COX-2 pathway in cancer.
References
- 1. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccij-online.org [ccij-online.org]
- 9. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-proliferative Effects of 4-Hydroxy-3-phenyl-2(5H)-furanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-3-phenyl-2(5H)-furanone and its derivatives have emerged as a class of compounds with potential therapeutic applications, including anti-inflammatory and anti-proliferative activities.[1][2][3][4][5] This document provides a comprehensive set of protocols to systematically evaluate the anti-proliferative effects of this compound on cancer cell lines. The following application notes detail methodologies for assessing cell viability, proliferation, and the underlying molecular mechanisms.
Data Presentation
The quantitative data generated from the following protocols should be summarized for clear interpretation and comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in [Cell Line]
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | Data to be determined | Data to be determined | Data to be determined |
| Compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| Compound (2x IC50) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Apoptosis Induction by this compound in [Cell Line]
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control (Vehicle) | Data to be determined | Data to be determined | Data to be determined |
| Compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| Compound (2x IC50) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
A multi-faceted approach is recommended to thoroughly assess the anti-proliferative effects of this compound.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: BrdU Assay for Cell Proliferation
This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle, providing a direct measure of cell proliferation.[8][9][10]
Materials:
-
BrdU Cell Proliferation Assay Kit
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the compound as described in the MTT assay protocol.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fix and denature the cellular DNA according to the kit manufacturer's instructions.
-
Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the substrate and measure the colorimetric or fluorescent signal using a microplate reader.
Protocol 3: Colony Formation Assay (Clonogenic Assay)
This in vitro assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.[11][12][13][14][15]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with various concentrations of the compound for 24 hours.
-
Replace the medium with fresh, compound-free medium and incubate for 1-2 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.
-
Wash with water, air dry, and count the number of colonies (typically >50 cells).
Protocol 4: Western Blot Analysis for Cell Cycle and Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.[16][17][18][19]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, p21, p27, PARP, Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compound for the desired time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for assessing anti-proliferative effects.
Hypothesized Signaling Pathway
Based on the known activities of similar furanone compounds, a potential mechanism of action could involve the induction of cell cycle arrest and apoptosis.
Caption: Hypothesized signaling pathway for the compound.
Logical Relationship for Data Analysis
Caption: Logical flow of data analysis and interpretation.
References
- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 13. m.youtube.com [m.youtube.com]
- 14. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 15. ossila.com [ossila.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Development of Drug Delivery Systems for 4-Hydroxy-3-phenyl-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-phenyl-2(5H)-furanone and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[1][2] Structurally similar compounds have been noted for their role as cyclooxygenase-2 (COX-2) inhibitors.[3][4][5] However, the therapeutic potential of these molecules is often hampered by poor aqueous solubility, which can limit their bioavailability and clinical efficacy. To overcome these limitations, advanced drug delivery systems can be employed to enhance solubility, stability, and targeted delivery.
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of nanoparticle-based drug delivery systems for this compound. The protocols outlined below describe the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles, drug loading, and subsequent in vitro and in vivo characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for designing an effective drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₃ | ChemSpider |
| Molecular Weight | 176.17 g/mol | ChemSpider |
| Melting Point | 263-265 °C | [6] |
| Solubility | Poor in water, soluble in organic solvents like DMSO and ethanol. | General knowledge for similar structures |
| LogP (predicted) | 1.5 - 2.5 | Predicted based on structure |
Proposed Signaling Pathway: COX-2 Inhibition
Many furanone derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed anti-inflammatory mechanism of this compound via COX-2 inhibition.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol details the oil-in-water (o/w) single emulsion solvent evaporation method for preparing PLGA nanoparticles.[7]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15-25 kDa)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Magnetic stirrer
-
Probe sonicator
-
High-speed refrigerated centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous PVA solution. Immediately emulsify the mixture using a probe sonicator set at 40% amplitude for 2 minutes on an ice bath.
-
Solvent Evaporation: Transfer the resulting o/w emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA. Resuspend the pellet in water after each wash by gentle vortexing and repeat the centrifugation step.
-
Lyophilization: After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water containing 2% (w/v) trehalose as a cryoprotectant. Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
Protocol 2: Characterization of Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument.
-
Record the average particle size (Z-average), PDI, and zeta potential.
B. Drug Loading and Encapsulation Efficiency:
-
Accurately weigh 5 mg of lyophilized nanoparticles and dissolve them in 1 mL of DCM.
-
Add 4 mL of PBS (pH 7.4) and vortex vigorously to extract the drug into the aqueous phase.
-
Centrifuge to separate the layers and collect the aqueous supernatant.
-
Quantify the amount of this compound in the supernatant using a validated HPLC method or UV-Vis spectrophotometry at the drug's λmax.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
C. In Vitro Drug Release Study:
-
Disperse 10 mg of drug-loaded nanoparticles in 5 mL of PBS (pH 7.4) in a dialysis bag (MWCO 10 kDa).
-
Place the dialysis bag in a beaker containing 45 mL of PBS (pH 7.4) maintained at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
Analyze the amount of drug released in the collected samples by HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
Expected Results: Nanoparticle Characterization
The following table summarizes the expected quantitative data from the characterization experiments.
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Blank PLGA NP | 180 ± 15 | 0.15 ± 0.03 | -25.2 ± 2.1 | N/A | N/A |
| Furanone-PLGA NP | 210 ± 20 | 0.18 ± 0.04 | -22.8 ± 1.9 | 8.5 ± 0.7 | 85.3 ± 5.2 |
Data are presented as mean ± standard deviation (n=3).
Experimental Workflow Diagram
The following diagram outlines the overall experimental workflow from nanoparticle formulation to in vivo evaluation.
Caption: Overall workflow for the development and evaluation of furanone-loaded nanoparticles.
In Vivo Evaluation Protocol (Conceptual)
For in vivo studies, a suitable animal model of inflammation, such as carrageenan-induced paw edema in rats, would be appropriate.[4]
A. Pharmacokinetic Study:
-
Administer free this compound and the nanoparticle formulation to different groups of animals (e.g., Sprague-Dawley rats) via intravenous or oral routes.
-
Collect blood samples at various time points.
-
Process the blood to obtain plasma and analyze the drug concentration using a validated LC-MS/MS method.
-
Determine key pharmacokinetic parameters such as half-life (t₁/₂), area under the curve (AUC), and clearance (CL).
B. Efficacy Study (Carrageenan-Induced Paw Edema):
-
Induce inflammation by injecting carrageenan into the hind paw of the rats.
-
Treat different groups of rats with saline (control), free drug, and the nanoparticle formulation.
-
Measure the paw volume at regular intervals using a plethysmometer to assess the reduction in edema.
-
At the end of the study, euthanize the animals and collect paw tissue for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6).
Expected Pharmacokinetic Parameters
This table presents hypothetical pharmacokinetic data comparing the free drug to the nanoformulation after intravenous administration.
| Parameter | Free this compound | Furanone-PLGA NP |
| Half-life (t₁/₂) (h) | 1.5 ± 0.3 | 8.2 ± 1.1 |
| AUC₀-∞ (ng·h/mL) | 1250 ± 210 | 7800 ± 950 |
| Clearance (CL) (mL/h/kg) | 80.5 ± 10.2 | 12.8 ± 2.5 |
| Volume of Distribution (Vd) (L/kg) | 2.1 ± 0.4 | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation (n=5).
Conclusion
The development of a nanoparticle-based drug delivery system for this compound presents a viable strategy to enhance its therapeutic potential. The protocols provided herein offer a systematic approach for the formulation, characterization, and evaluation of such a system. The expected outcomes, including increased encapsulation efficiency, sustained drug release, and improved pharmacokinetic profile, highlight the potential of this approach to overcome the challenges associated with the delivery of this promising furanone compound. Further in vivo studies are essential to validate the efficacy and safety of the formulation for potential clinical applications.
References
- 1. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 23782-85-6 [chemicalbook.com]
- 7. Antibacterial activity and biological performance of a novel antibacterial coating containing a halogenated furanone compound loaded poly(L-lactic acid) nanoparticles on microarc-oxidized titanium - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for 4-Hydroxy-3-phenyl-2(5H)-furanone Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the therapeutic potential of 4-Hydroxy-3-phenyl-2(5H)-furanone. The protocols detailed below focus on evaluating its anti-inflammatory and potential anti-cancer activities, grounded in the known biological activities of related furanone compounds.
Introduction
This compound belongs to a class of compounds that have demonstrated a range of biological activities, including notable anti-inflammatory and antioxidant properties. Structurally related compounds, such as certain 4,5-diaryl-3-hydroxy-2(5H)-furanones, have shown potent anti-inflammatory effects in preclinical models, suggesting a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1] Indeed, the well-known COX-2 inhibitor, rofecoxib, features a 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone core structure, further supporting the rationale for investigating this compound as an anti-inflammatory agent. Additionally, various furanone derivatives have been explored for their anti-proliferative effects against cancer cell lines, indicating a potential, albeit less established, avenue for investigation in oncology.[2][3][4]
This document outlines detailed protocols for two well-established in vivo models of acute inflammation: the carrageenan-induced paw edema model in rats and the topical 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice. Furthermore, a general protocol for a human tumor xenograft model is provided to guide preliminary in vivo explorations of anti-cancer efficacy.
Proposed Signaling Pathway: Cyclooxygenase (COX) Inhibition
A plausible mechanism for the anti-inflammatory activity of this compound is the inhibition of the cyclooxygenase (COX) pathway. COX enzymes, particularly the inducible isoform COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5]
Caption: Proposed mechanism of action via inhibition of the COX-2 pathway.
In Vivo Anti-inflammatory Studies: Experimental Workflow
The following diagram outlines the general workflow for conducting in vivo anti-inflammatory studies with this compound.
Caption: General workflow for in vivo anti-inflammatory experiments.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds against acute inflammation.[6][7][8][9]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose or 1% Tween 80 in saline)
-
Positive control: Indomethacin (5-10 mg/kg)
-
Lambda carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer
-
Syringes and needles (27G)
Protocol:
-
Animal Acclimatization: House the rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 30, 100 mg/kg)
-
Positive Control (Indomethacin)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[8]
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| This compound | 10 | ||
| 30 | |||
| 100 | |||
| Indomethacin | 10 |
TPA-Induced Ear Edema in Mice
This model is suitable for evaluating the anti-inflammatory effects of topically or systemically administered compounds.[10][11][12]
Materials:
-
Male CD-1 or Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., acetone or ethanol)
-
Positive control: Indomethacin (1 mg/ear)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) (2.5 µg in 20 µL ethanol)
-
Micrometer or ear punch and analytical balance
-
Pipettes
Protocol:
-
Animal Acclimatization: House the mice under standard laboratory conditions for at least one week.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group).
-
Compound Application:
-
For topical administration, dissolve the test compound and positive control in a suitable vehicle (e.g., acetone). Apply the solution (e.g., 20 µL) to both the inner and outer surfaces of the right ear 30 minutes before TPA application. The left ear receives the vehicle only.
-
For systemic administration, administer the compound (p.o. or i.p.) 60 minutes before TPA application.
-
-
Induction of Edema: Apply 20 µL of TPA solution (10 µL to the inner and 10 µL to the outer surface) to the right ear of each mouse.[10]
-
Measurement of Edema: After a set time (typically 4-6 hours), sacrifice the animals by cervical dislocation.[10]
-
Measure the thickness of both ears using a digital micrometer.
-
Alternatively, take a 7 mm diameter punch biopsy from both ears and weigh them.[10] The difference in weight between the right and left ear punches indicates the extent of the edema.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose | Mean Ear Edema (mg or mm) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| This compound | (e.g., 1 mg/ear) | ||
| Indomethacin | 1 mg/ear |
In Vivo Anti-Cancer Studies: A Proposed Protocol
While direct in vivo evidence for the anti-cancer efficacy of this compound is limited, its potential can be explored using a human tumor xenograft model. This protocol provides a general framework.[13][14][15][16][17]
Subcutaneous Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Human cancer cell line (e.g., a breast cancer line like MCF-7, based on existing furanone literature)[2]
-
Matrigel
-
This compound
-
Vehicle for administration
-
Positive control (a standard-of-care chemotherapeutic for the chosen cell line)
-
Calipers
Protocol:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cells under appropriate conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
-
Treatment:
-
Administer the test compound, vehicle, or positive control according to a predetermined schedule (e.g., daily, 5 days a week) via an appropriate route (p.o. or i.p.).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint:
-
Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice, excise the tumors, and record their final weights.
-
-
Data Analysis:
-
Compare the mean tumor volumes and weights between the treatment groups and the vehicle control group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Data Presentation:
| Treatment Group | Dose | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 | ||
| This compound | (e.g., 50 mg/kg) | |||
| Positive Control | (Dose) |
By following these detailed protocols and application notes, researchers can effectively design and execute in vivo studies to elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural and synthetic furanones with anticancer activity [iris.uniss.it]
- 5. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. 4.5.1. The TPA-Induced Rat Ear Inflammation Model [bio-protocol.org]
- 11. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 12. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinicallab.com [clinicallab.com]
- 17. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-phenyl-2(5H)-furanone
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-phenyl-2(5H)-furanone. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A highly efficient one-pot method involves a tandem transesterification followed by a Dieckmann condensation of a phenylacetic acid ester and a hydroxyacetic acid ester.[1][2][3][4] This approach offers good yields and operational simplicity.[2]
Q2: What are the critical parameters to control for maximizing the yield?
A2: The choice of base, solvent, and reaction temperature are crucial. Potassium tert-butoxide is an effective base for this transformation.[1][2][3][4] Anhydrous conditions are essential to prevent hydrolysis of the esters and deactivation of the base. The reaction temperature should be carefully controlled to balance the reaction rate and minimize side reactions.
Q3: I am observing a low yield. What are the potential causes and solutions?
A3: Low yields can result from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and their solutions, covering aspects like reactant quality, reaction conditions, and work-up procedures.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Potassium tert-butoxide is a strong base and is pyrophoric upon contact with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen) in a dry glovebox or using Schlenk techniques. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the tandem transesterification/Dieckmann condensation method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture in reagents or glassware: Potassium tert-butoxide is highly sensitive to moisture. 2. Inactive base: The base may have degraded due to improper storage. 3. Poor quality starting materials: Impurities in methyl phenylacetate or methyl glycolate can interfere with the reaction. 4. Incorrect reaction temperature: Temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Use a fresh, unopened container of potassium tert-butoxide or test the activity of the existing batch. 3. Purify starting materials by distillation if necessary. 4. If using THF, ensure the reaction is refluxed. For DMF, the reaction can proceed at room temperature.[4] |
| Formation of a complex mixture of byproducts | 1. Intermolecular Claisen condensation: This can occur as a side reaction. 2. Decomposition of starting materials or product: Prolonged reaction times or high temperatures can lead to degradation. 3. Reaction with atmospheric CO2: The enolate intermediate can react with carbon dioxide if the inert atmosphere is not maintained. | 1. Use a high-dilution technique by adding the ester mixture slowly to the base suspension to favor the intramolecular Dieckmann condensation. 2. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed. Avoid excessive heating. 3. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Difficulty in product purification | 1. Contamination with unreacted starting materials. 2. Presence of oily byproducts. 3. Product is a fine powder that is difficult to filter. | 1. Optimize the reaction to ensure complete consumption of starting materials. Use column chromatography for purification if necessary. 2. Perform an aqueous work-up with acidification to precipitate the product. Wash the crude product with a non-polar solvent like hexane to remove oily impurities. 3. After acidification and precipitation, cool the mixture in an ice bath to promote crystallization and improve filtration. Use a centrifuge to pellet the solid before decanting the supernatant as an alternative to filtration. |
Experimental Protocols
Key Synthesis: One-Pot Tandem Transesterification/Dieckmann Condensation
This protocol is adapted from the method described by Mallinger et al. for the synthesis of 3-aryltetronic acids.[1][2][3][4]
Reactants and Reagents:
| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl phenylacetate | 150.17 | 10 | 1.50 g |
| Methyl glycolate | 90.08 | 10 | 0.90 g |
| Potassium tert-butoxide | 112.21 | 22 | 2.47 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| 1 M Hydrochloric acid | - | - | As needed for acidification |
| Diethyl ether | - | - | For washing |
| Hexane | - | - | For washing |
Procedure:
-
Preparation: Under an inert atmosphere of argon, add potassium tert-butoxide (2.47 g, 22 mmol) to anhydrous THF (50 mL) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: Heat the suspension to reflux. A solution of methyl phenylacetate (1.50 g, 10 mmol) and methyl glycolate (0.90 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise to the refluxing suspension over 30 minutes.
-
Reflux: Continue to reflux the reaction mixture for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and water.
-
Acidification: Acidify the aqueous mixture to pH 1-2 with 1 M hydrochloric acid. A precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water, followed by diethyl ether and then hexane to remove impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Expected Yield:
Based on similar syntheses reported in the literature, yields for this reaction are typically in the range of 70-90%.[2]
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Tandem Transesterification & Dieckmann Condensation
Caption: Simplified mechanism of the tandem transesterification and Dieckmann condensation.
References
Technical Support Center: 4-Hydroxy-3-phenyl-2(5H)-furanone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Hydroxy-3-phenyl-2(5H)-furanone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in the purification of this compound revolve around its potential instability and polarity. The 4-hydroxy-2(5H)-furanone core is known to be sensitive to pH, and the presence of a polar hydroxyl group can lead to difficulties in separation from polar impurities.
Q2: Is this compound stable under all conditions?
Based on studies of similar furanone derivatives, it is highly likely that this compound is unstable across a range of pH values.[1][2] For instance, the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone has been shown to be unstable at all pH values.[1][2] It is therefore recommended to maintain neutral or mildly acidic conditions during purification and storage to minimize degradation.
Q3: What are the potential impurities I should be aware of during purification?
The impurity profile will largely depend on the synthetic route employed. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Reagents: Catalysts, bases, or acids used in the reaction.
-
Byproducts: Products from side reactions, such as intermolecular condensations or rearrangements.
-
Degradation products: Compounds formed from the decomposition of the target molecule, potentially through hydrolysis or oxidation of the furanone ring.
Q4: What is a good starting point for a purification solvent system for column chromatography?
A common solvent system for the purification of a similar compound, 4-Hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone, is a mixture of ethyl acetate and hexane.[3] A gradient elution starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity is a good initial strategy.
Q5: What is the solubility of this compound in common solvents?
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not elute from the silica gel column. | The compound is highly polar and strongly adsorbed to the silica. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).- Consider using a more polar solvent system, such as dichloromethane/methanol.- For very polar compounds, adding a small amount of acetic acid to the mobile phase can sometimes improve elution by protonating the compound and reducing its interaction with silica. However, be cautious of the compound's stability in acidic conditions. |
| Compound streaks on the TLC plate and column. | - The compound is acidic and interacting strongly with the silica gel.- The sample is overloaded on the column. | - Add a small amount of a modifier to the eluent, such as acetic acid, to improve peak shape.- Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column.- Reduce the amount of sample loaded onto the column. |
| Compound decomposes on the silica gel column. | The silica gel is too acidic and is catalyzing the degradation of the furanone ring. | - Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column.- Use an alternative stationary phase such as neutral alumina or a reverse-phase silica gel (C18). |
| Poor separation of the compound from impurities. | The chosen solvent system does not provide adequate resolution. | - Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase for separation.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
Crystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not crystallize. | - The compound is too soluble in the chosen solvent.- The solution is supersaturated, but nucleation is not occurring. | - Try a different solvent or a solvent/anti-solvent system. Good single solvents for crystallization are those in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Compound oils out instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is impure. | - Use a lower boiling point solvent.- Try to further purify the compound by another method (e.g., column chromatography) before attempting crystallization. |
| Crystals are very small or form a powder. | Rapid cooling of the solution. | - Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. |
| Crystals are colored, but the pure compound should be colorless. | Co-crystallization with colored impurities. | - Treat the solution with activated carbon before crystallization to remove colored impurities.- Recrystallize the compound multiple times. |
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol is a starting point and should be optimized based on TLC analysis of the crude product.
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane or 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the compound has high solubility at an elevated temperature and low solubility at room temperature.
-
Dissolution: In a flask, add the crude compound and the minimum amount of the hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
Overcoming solubility issues of 4-Hydroxy-3-phenyl-2(5H)-furanone in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4-Hydroxy-3-phenyl-2(5H)-furanone in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a heterocyclic organic compound. Derivatives of this scaffold have been investigated for their anti-inflammatory and antioxidant properties. A notable derivative, Rofecoxib, is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This makes the compound and its analogs valuable tools in drug discovery and for studying inflammatory processes.
Q2: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What is the likely cause?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Precipitation upon addition to aqueous buffers is a common issue and typically occurs when the concentration of the compound exceeds its solubility limit in the final assay medium. This is often exacerbated by the low percentage of organic solvent carried over from the stock solution.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1][2] Ethanol can also be a suitable solvent, particularly for furanone derivatives.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
To minimize solvent-induced toxicity, it is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v). However, the optimal concentration may vary depending on the cell type and the duration of the experiment. It is always advisable to perform a vehicle control experiment to assess the effect of the solvent on the experimental system.
Q5: Can I heat the solution to improve the solubility of this compound?
Gentle warming can be an effective method to increase the solubility of some compounds. For furanone derivatives, studies have shown that solubility can increase with temperature. However, it is crucial to ensure the compound's stability at elevated temperatures. Prolonged heating or high temperatures should be avoided to prevent degradation.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer
This guide provides a step-by-step approach to troubleshoot and resolve the precipitation of this compound when diluting a stock solution into an aqueous assay buffer.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
Detailed Steps:
-
Verify Stock Solution Integrity: Ensure that the stock solution is completely dissolved and free of any precipitate before use. If crystals are present, gently warm the solution and vortex until fully dissolved.
-
Optimize Dilution Technique:
-
Avoid direct addition of a small volume of highly concentrated stock to a large volume of aqueous buffer. This can cause localized high concentrations and rapid precipitation.
-
Employ serial dilutions: Prepare intermediate dilutions of the stock solution in the organic solvent before the final dilution into the aqueous buffer.
-
Agitate during dilution: Add the compound solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and minimizes localized supersaturation.
-
-
Reduce the Final Concentration: If precipitation persists, the final concentration of the compound in the assay may be too high. Try testing a lower concentration range.
-
Consider Co-solvents: If the experimental system allows, the inclusion of a small percentage of a co-solvent in the final assay buffer can improve solubility.[2] Polyethylene glycol (PEG) or glycerol are options to consider.
Quantitative Solubility Data
The following table summarizes the solubility of a structurally related furanone derivative, 4-Phenyl-3-(phenylmethyl)-2(5H)-furanone, in a common organic solvent. This data can serve as a useful reference point for this compound. Another related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, shows high solubility in ethanol and is slightly soluble in water.
| Solvent | 4-Phenyl-3-(phenylmethyl)-2(5H)-furanone | 4-hydroxy-2,5-dimethyl-3(2H)-furanone |
| DMSO | 1 mg/mL[1] | Not available |
| Ethanol | Not available | Freely soluble |
| Water | Not available | Slightly soluble |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming block or water bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 190.17 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 190.17 g/mol * 1000 mg/g
-
-
Weigh the compound: Carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the compound.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all solid has dissolved.
-
If the compound does not fully dissolve, gently warm the solution to 37°C for 10-15 minutes, vortexing intermittently.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Signaling Pathway
Derivatives of this compound are known to be potent and selective inhibitors of Cyclooxygenase-2 (COX-2). The COX-2 signaling pathway is a key cascade in the inflammatory response.
Caption: The Cyclooxygenase-2 (COX-2) signaling pathway and the inhibitory action of this compound derivatives.
References
Stability of 4-Hydroxy-3-phenyl-2(5H)-furanone under different pH conditions.
Disclaimer: Specific stability data for 4-Hydroxy-3-phenyl-2(5H)-furanone is not extensively available in published literature. The information provided here is based on the general chemical principles of the 2(5H)-furanone lactone ring system and data from analogous compounds. Researchers should validate these recommendations with their own experimental data.
General Stability Profile
The stability of this compound is intrinsically linked to the chemical reactivity of its α,β-unsaturated γ-lactone ring. Like other lactones, it is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. The rate and extent of this degradation are highly dependent on the pH of the solution.
-
Acidic Conditions (pH < 4): Under acidic conditions, the ester linkage of the lactone can undergo acid-catalyzed hydrolysis. This process involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Generally, the reaction rate increases as the pH decreases.[1][2]
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in the neutral to slightly acidic pH range. However, even in neutral water, slow hydrolysis can occur over extended periods.
-
Alkaline Conditions (pH > 8): In basic solutions, the lactone ring is highly susceptible to base-catalyzed hydrolysis (saponification). The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to rapid ring-opening to form the corresponding carboxylate salt of the γ-hydroxy acid. This reaction is generally much faster than acid-catalyzed hydrolysis.
The phenyl and hydroxyl substituents on the furanone ring will influence its electronic properties and, consequently, its stability. The electron-donating nature of the hydroxyl group and the resonance effects of the phenyl group can affect the reactivity of the lactone ring.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpectedly rapid loss of parent compound in solution. | The pH of the solution may be too high or too low, leading to rapid hydrolysis. | 1. Immediately measure the pH of your solution. 2. Prepare fresh solutions in buffers of known pH (e.g., pH 4, 7, and 9) to determine the optimal stability range. 3. If working with unbuffered aqueous solutions, be aware that dissolved CO₂ can lower the pH to ~5.5. |
| Appearance of new peaks in HPLC chromatogram over time. | These are likely degradation products resulting from the hydrolysis of the lactone ring. | 1. Analyze the degradation products using LC-MS to identify their molecular weights. The primary degradation product is expected to be the ring-opened carboxylic acid. 2. Perform a forced degradation study (e.g., by treating with dilute acid and base) to confirm the identity of the degradation peaks. |
| Change in the color or appearance of the solution. | Degradation products may be colored, or secondary reactions may be occurring. | 1. Correlate the change in appearance with the results from your HPLC analysis to determine the extent of degradation. 2. Ensure the compound is protected from light, as photodecomposition can also lead to colored byproducts. |
| Poor peak shape or splitting in reverse-phase HPLC. | The hydroxyl group can interact with residual silanols on the HPLC column. The compound may also be degrading on-column. | 1. Use a mobile phase with a low pH (e.g., containing 0.1% formic or phosphoric acid) to suppress the ionization of the hydroxyl group.[3] 2. Employ a high-quality, end-capped C18 column. 3. Ensure the autosampler temperature is kept low to prevent degradation of samples waiting for injection. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term storage, it is best to prepare stock solutions in an anhydrous aprotic organic solvent such as DMSO or anhydrous ethanol and store them at -20°C or lower. For immediate use in aqueous experiments, a concentrated stock in DMSO or ethanol can be diluted into the aqueous buffer immediately before the experiment.
Q2: How should I store the solid compound?
A2: The solid compound should be stored in a tightly sealed container, protected from light and moisture, and kept in a desiccator at low temperature (e.g., 4°C or -20°C) to minimize degradation.
Q3: At what pH is this compound expected to be most stable?
A3: Based on the general behavior of lactones, the compound is likely most stable in a slightly acidic to neutral pH range (approximately pH 4-7). However, this should be experimentally verified for your specific application.
Q4: Can I heat solutions of this compound?
A4: Heating aqueous solutions of this compound is not recommended as it will likely accelerate the rate of hydrolysis, especially under acidic or basic conditions. If heating is necessary, the stability should be carefully evaluated under the specific experimental conditions.
Q5: What analytical technique is best for monitoring the stability of this compound?
A5: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method for quantifying the parent compound and its degradation products.[4][5] The phenyl group provides a strong chromophore for UV detection. LC-MS can be used for the identification of unknown degradation products.
Data Presentation
Table 1: Template for pH-Dependent Stability of this compound.
This table is a template for researchers to populate with their own experimental data.
| pH of Buffer | Temperature (°C) | Time Point (hours) | Concentration of Parent Compound (µg/mL) | % Remaining | Degradation Products Observed (Peak Area %) |
| 2.0 | 25 | 0 | 100 | ||
| 6 | |||||
| 24 | |||||
| 4.0 | 25 | 0 | 100 | ||
| 6 | |||||
| 24 | |||||
| 7.0 | 25 | 0 | 100 | ||
| 6 | |||||
| 24 | |||||
| 9.0 | 25 | 0 | 100 | ||
| 6 | |||||
| 24 |
Experimental Protocols
Protocol: Determination of pH-Dependent Stability
This protocol outlines a general procedure for assessing the stability of this compound in various buffer solutions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid
-
Buffer salts (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10)
-
DMSO or anhydrous ethanol
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector and a C18 column
2. Preparation of Buffers:
-
Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Ensure the buffer strength is sufficient to maintain the pH upon addition of the compound stock solution (e.g., 50 mM).
-
Filter all buffers through a 0.22 µm filter before use.
3. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of the compound in DMSO or anhydrous ethanol (e.g., 10 mg/mL).
-
To initiate the stability study, dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the volume of organic solvent from the stock solution is minimal (e.g., <1% v/v) to avoid affecting the buffer properties.
4. Sample Incubation:
-
Divide each solution into aliquots in sealed vials to avoid repeated opening.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C). Protect the vials from light.
5. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each pH condition.
-
If necessary, quench the degradation by adding an equal volume of mobile phase or a quenching agent (e.g., a buffer that brings the pH to a stable range).
-
Inject the samples onto the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid), gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 254-320 nm range due to the phenyl group).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.
Mandatory Visualizations
Caption: Experimental workflow for pH stability testing.
Caption: Logical diagram of furanone hydrolysis pathways.
References
Technical Support Center: Crystallization of 4-Hydroxy-3-phenyl-2(5H)-furanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 4-Hydroxy-3-phenyl-2(5H)-furanone. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
Crystalline this compound has a melting point of 263-265 °C[1]. Understanding this property is crucial for assessing the purity of the crystallized product.
Q2: What is a common purification method for furanone derivatives like this compound?
A common purification technique for a similar compound, 4-Hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone, is flash chromatography on a silica gel column. A typical eluent system for such compounds is a mixture of ethyl acetate and hexane, for example, a 30% ethyl acetate in hexane solution. Following chromatographic purification, the solvent is typically removed by evaporation to yield the purified compound, which may then be crystallized.
Troubleshooting Crystallization
Q1: My this compound is not crystallizing from the solution. What should I do?
If your compound fails to crystallize, consider the following troubleshooting steps:
-
Induce Crystallization:
-
Seeding: Introduce a seed crystal of this compound into the supersaturated solution. This provides a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites.
-
Reducing Temperature: Slowly cool the solution. If it's at room temperature, try placing it in a refrigerator or an ice bath. Avoid rapid cooling, which can lead to the formation of small, impure crystals or oiling out.
-
Increasing Concentration: If the solution is too dilute, slowly evaporate the solvent to increase the concentration of the compound. This can be done by leaving the container partially open in a fume hood or by using a gentle stream of an inert gas like nitrogen.
-
Q2: The compound is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system or when cooling is too rapid.
-
Solvent Selection: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator.
-
Redissolve and Recrystallize: Heat the solution to redissolve the oil. You may need to add a small amount of additional solvent. Then, allow it to cool much more slowly.
-
Use a Co-solvent: If using a single solvent, try adding a "poor" solvent (one in which the compound is less soluble) dropwise to the heated solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
Q3: The crystals formed are very small or needle-like, making them difficult to filter and dry. How can I obtain larger crystals?
The formation of small crystals is often a result of rapid nucleation and crystal growth.
-
Slower Cooling: A slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger, more well-defined crystals. Insulating the crystallization vessel can help achieve this.
-
Reduce Supersaturation: Avoid creating a highly supersaturated solution. Use a slightly larger volume of solvent and allow it to evaporate slowly over a longer period.
-
Solvent System: Experiment with different solvent systems. Some solvents are more conducive to the growth of larger crystals for a particular compound.
Experimental Protocols
General Recrystallization Protocol:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot solvent. Potential solvents to screen include ethyl acetate, hexane, ethanol, methanol, or mixtures thereof. Based on purification of a similar compound, a mixture of ethyl acetate and hexane is a good starting point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper or in a desiccator under vacuum.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 263-265 °C | [1] |
Visualizations
Below are diagrams to assist in understanding the troubleshooting workflow and the relationship between the molecular structure and its crystallization properties.
Caption: Troubleshooting workflow for the crystallization of this compound.
References
Optimization of reaction conditions for synthesizing 4-Hydroxy-3-phenyl-2(5H)-furanone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-3-phenyl-2(5H)-furanone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound derivatives?
A1: The primary synthetic routes involve the construction of the furanone ring followed by the introduction of the phenyl and hydroxyl groups, or a convergent approach where substituted precursors are cyclized. Key strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method to introduce aryl groups onto a pre-formed furanone scaffold, such as a dihalo-2(5H)-furanone.[1]
-
Base-Mediated Intramolecular Cyclization: This approach involves the cyclization of a substituted ester precursor, often facilitated by a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[2][3]
-
Horner-Emmons-type Cyclization: An intramolecular reaction of a phosphonate ester can be employed to form the furanone ring with an aryl substituent at the 4-position.[4]
Q2: How can I introduce the hydroxyl group at the C4 position?
A2: The hydroxyl group at the C4 position is often introduced by using a starting material that already contains this functionality in a protected or precursor form. For instance, tetronic acid derivatives can serve as precursors. In some syntheses, the hydroxyl group is revealed during the final steps of the reaction sequence.
Q3: What are the key reaction parameters to optimize for yield and purity?
A3: Optimization of reaction conditions is critical for a successful synthesis. Key parameters to consider include:
-
Choice of Catalyst and Ligand: In palladium-catalyzed reactions, the selection of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands is crucial for efficient coupling.[5][6][7]
-
Base Selection: The choice of base (e.g., DBU, NaH, K₂CO₃) and its stoichiometry can significantly impact the reaction rate and the formation of side products in cyclization reactions.[2][3]
-
Solvent: The polarity and aprotic/protic nature of the solvent (e.g., DMF, THF, dioxane) can influence the solubility of reactants and the stability of intermediates.[2][5]
-
Temperature and Reaction Time: Careful control of temperature is necessary to prevent decomposition of starting materials and products, while ensuring the reaction proceeds to completion. Reaction times should be monitored by techniques like TLC or LC-MS.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. | Use freshly opened or properly stored catalyst. Consider using a more robust catalyst or adding a phosphine ligand to stabilize the active species. |
| Inefficient Base: The base may not be strong enough to deprotonate the substrate for cyclization or may be sterically hindered. | Switch to a stronger, non-nucleophilic base such as DBU or NaH. Ensure the base is anhydrous if the reaction is moisture-sensitive. | |
| Low Reaction Temperature: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Poor Quality Starting Materials: Impurities in starting materials can inhibit the catalyst or lead to side reactions. | Purify starting materials before use. Verify their identity and purity by analytical techniques (NMR, MS). | |
| Formation of Multiple Products/Side Reactions | Side Reactions in Coupling: Homocoupling of boronic acids or decomposition of the furanone ring can occur. | Optimize the stoichiometry of the coupling partners. Use a suitable palladium catalyst and base combination. Degas the solvent to remove oxygen. |
| Decomposition of Product: The product may be unstable under the reaction conditions (e.g., high temperature, strong base). | Reduce the reaction temperature and time. Work up the reaction as soon as it is complete. Consider a milder base or catalyst system. | |
| Isomerization: The double bond in the furanone ring may migrate. | Use milder reaction conditions. The use of specific catalysts and bases can sometimes control the regioselectivity. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst. | Purify all reactants and use anhydrous, high-purity solvents. | |
| Reversible Reaction: The reaction may be in equilibrium. | Consider using conditions that drive the reaction forward, such as removing a byproduct. | |
| Difficulty in Product Isolation/Purification | Co-elution with Byproducts: The product may have a similar polarity to side products or unreacted starting materials. | Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Product Instability on Silica Gel: The product may decompose on acidic silica gel. | Neutralize the silica gel with a base (e.g., triethylamine) before use or use a different stationary phase like alumina. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 3,4-diaryl-2(5H)-furanones and can be a starting point for the synthesis of 3-phenyl-4-substituted-2(5H)-furanones.[1]
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 3-halo-4-hydroxy-2(5H)-furanone derivative (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Base-Mediated Intramolecular Cyclization
This protocol is based on methods for synthesizing substituted furanones via cyclization.[2][3]
-
Reactant Preparation: Dissolve the acyclic ester precursor in an anhydrous aprotic solvent (e.g., THF, DMF) in a flame-dried flask under an inert atmosphere.
-
Base Addition: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) and add a strong, non-nucleophilic base (e.g., DBU, NaH) dropwise or portion-wise.
-
Reaction: Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by adding a proton source (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75 |
| 2 | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 90 | 68 |
| 3 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 70 |
| 4 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 82 |
| 5 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 85 |
Note: This table is a representative example for optimizing a Suzuki-Miyaura coupling reaction. Actual results will vary depending on the specific substrates.
Table 2: Effect of Base and Solvent on Intramolecular Cyclization
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | DBU | THF | RT | 65 |
| 2 | NaH | THF | 0 to RT | 78 |
| 3 | KHMDS | THF | -78 to RT | 85 |
| 4 | DBU | DMF | RT | 72 |
| 5 | NaH | DMF | 0 to RT | 81 |
Note: This table illustrates the potential effects of different bases and solvents on an intramolecular cyclization to form a furanone. The optimal conditions will be substrate-dependent.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Base-Mediated Cyclization.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 4-Aroyl-3-alkoxy-2(5H)-furanones as Precursors for the Preparation of Furo[3,4-b][1,4]-diazepine Ring System‡ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 6. BJOC - A tandem Mannich addition–palladium catalyzed ring-closing route toward 4-substituted-3(2H)-furanones [beilstein-journals.org]
- 7. A tandem Mannich addition–palladium catalyzed ring-closing route toward 4-substituted-3(2H)-furanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Hydroxy-3-phenyl-2(5H)-furanone
Welcome to the technical support center for the synthesis of 4-hydroxy-3-phenyl-2(5H)-furanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method for the synthesis of this compound is through an intramolecular Dieckmann condensation of a diester intermediate. This intermediate is typically prepared from phenylacetic acid and a glycolic acid derivative. The general scheme involves the esterification of phenylacetic acid, followed by a condensation reaction to form the furanone ring.
Q2: What are the critical reaction parameters to control during the synthesis?
The success of the this compound synthesis is highly dependent on several key parameters:
-
Base Selection: The choice of base for the Dieckmann condensation is crucial. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are typically employed to facilitate the intramolecular cyclization.
-
Solvent: Anhydrous and aprotic solvents like tetrahydrofuran (THF) or toluene are essential to prevent quenching of the base and unwanted side reactions.
-
Temperature: The reaction temperature needs to be carefully controlled. The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate, followed by warming to room temperature or gentle heating to drive the cyclization to completion.
-
Exclusion of Water: The reaction is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous reagents and solvents must be used to prevent hydrolysis of the esters and deactivation of the base.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting diester, the product, and any potential side-products. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.
Q4: What are the common methods for purification of the final product?
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, a careful aqueous work-up is necessary to remove the base and other inorganic salts.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.
-
Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography is an effective purification method. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Presence of moisture in the reaction. 3. Incorrect reaction temperature. 4. Low purity of starting materials. | 1. Use freshly opened or properly stored base. Increase the molar equivalents of the base. 2. Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. 3. Optimize the temperature profile for both the deprotonation and cyclization steps. 4. Purify starting materials (e.g., by distillation or recrystallization) before use. |
| Formation of a White Precipitate During Reaction | The sodium or potassium salt of the product is precipitating out of the solution. | This is often a positive indication that the reaction is proceeding. Continue the reaction as planned. The salt will be dissolved during the aqueous work-up. |
| Presence of Multiple Spots on TLC After Reaction | 1. Incomplete reaction. 2. Formation of side-products. | 1. Increase the reaction time or temperature. Add more base if necessary. 2. Refer to the Side-Product Analysis section below to identify potential impurities and optimize reaction conditions to minimize their formation. |
| Difficulty in Product Crystallization | Presence of impurities that inhibit crystal formation. | Purify the crude product by column chromatography before attempting crystallization. Try different solvent systems for recrystallization. |
| Product is an Oil Instead of a Solid | The product may be impure. The melting point of pure this compound is reported to be in the range of 263-265 °C.[1] | Purify the product using column chromatography. Ensure the product is completely dry by removing all residual solvents under high vacuum. |
Side-Product Analysis
Understanding the potential side-products is crucial for optimizing the reaction and simplifying the purification process.
| Side-Product | Formation Mechanism | Identification | Mitigation Strategies |
| Intermolecular Condensation Product (Dimer) | Two molecules of the starting diester react with each other instead of intramolecularly. | Higher molecular weight peak in MS. Complex NMR spectrum. | Use high dilution conditions to favor the intramolecular reaction. Add the diester slowly to the base solution. |
| Unreacted Starting Diester | Incomplete reaction. | Spot corresponding to the starting material on TLC. Signals of the starting diester in the NMR spectrum. | Increase reaction time, temperature, or the amount of base. |
| Hydrolyzed Starting Material (Diacid or Monoacid) | Presence of water in the reaction mixture. | Acidic compounds, may be visible on TLC with a suitable indicator. Different retention time in HPLC. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Decarboxylated Product | Loss of the carboxyl group from the furanone ring under harsh basic or acidic conditions, or at high temperatures. | Lower molecular weight peak in MS. Absence of the carboxylic acid proton in the NMR spectrum. | Avoid excessive heating and prolonged exposure to strong acids or bases. |
Experimental Protocols
A representative experimental protocol for the synthesis of a 3,4-disubstituted-2(5H)-furanone derivative is provided below as a reference. Note that specific conditions may need to be optimized for the synthesis of this compound.
Synthesis of a 3,4-disubstituted-2(5H)-furanone via Base-Mediated Cyclization
-
To a solution of a substituted phenylacetic acid, esterify it with a substituted α-bromoacetophenone.
-
Subject the resultant ester to a base-mediated cyclization using a strong base like sodium hydride in an anhydrous solvent such as THF.
-
Follow the cyclization with an acidic dehydration step to yield the final 3,4-disubstituted-2(5H)-furanone product.[2]
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
References
Technical Support Center: Enhancing the Bioavailability of 4-Hydroxy-3-phenyl-2(5H)-furanone (Rofecoxib)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 4-Hydroxy-3-phenyl-2(5H)-furanone, also known as Rofecoxib.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary therapeutic applications?
A1: this compound, widely known as Rofecoxib, is a non-steroidal anti-inflammatory drug (NSAID).[1] It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for mediating inflammation and pain.[1][2] Its primary therapeutic applications have been in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain conditions.[1][2]
Q2: What is the Biopharmaceutics Classification System (BCS) classification of Rofecoxib, and why is its bioavailability a concern?
A2: Rofecoxib is classified as a BCS Class II drug, characterized by low solubility and high permeability. The primary obstacle to its bioavailability is its very poor aqueous solubility.[3][4][5] Being practically insoluble in water (0.0086 mg/ml), its oral absorption is limited by its dissolution rate.[6] This can lead to variable and incomplete absorption, affecting its therapeutic efficacy.
Q3: What are the most common strategies to enhance the bioavailability of Rofecoxib?
A3: The most frequently employed and effective strategies for enhancing the bioavailability of Rofecoxib focus on improving its dissolution rate. These include:
-
Solid Dispersions: Dispersing Rofecoxib in a hydrophilic polymer matrix can enhance its dissolution. Commonly used carriers include Polyethylene Glycols (PEG 4000, PEG 6000) and Polyvinylpyrrolidone (PVP).[3][4][7]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, such as beta-cyclodextrin (β-CD), can significantly increase the aqueous solubility of Rofecoxib.[6][8][9][10]
-
Nanoparticle Formulation: Reducing the particle size of Rofecoxib to the nano-range increases the surface area available for dissolution, thereby improving its absorption.[11]
Q4: How does the formation of a solid dispersion improve the dissolution of Rofecoxib?
A4: Solid dispersions enhance the dissolution of poorly soluble drugs like Rofecoxib through several mechanisms. These include reducing the drug's particle size to a molecular level, converting the crystalline drug to a more soluble amorphous state, and improving the wettability of the drug particles by the hydrophilic carrier.[7][12]
Q5: What is the mechanism behind cyclodextrin complexation in enhancing Rofecoxib's solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules, like Rofecoxib, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve more readily in aqueous media, thereby increasing the apparent solubility of the drug.[9]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of Rofecoxib bioavailability enhancement studies.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Dissolution Rate of Solid Dispersion | 1. Incomplete conversion to an amorphous state. 2. Inappropriate drug-to-carrier ratio. 3. Use of an unsuitable carrier. | 1. Confirm the amorphous state using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).[12] 2. Optimize the drug-to-carrier ratio. Studies have shown that a 1:9 ratio of Rofecoxib to PVP K30 can be effective.[12] 3. Experiment with different hydrophilic carriers such as PEG 6000 or PVP K30, as they have shown promising results.[4] |
| Inconsistent Results in In Vitro Dissolution Studies | 1. Inadequate wetting of the formulation. 2. Agglomeration of drug particles. 3. Variability in the preparation method of the solid dispersion or cyclodextrin complex. | 1. Consider adding a small percentage of a surfactant (e.g., 0.25% SLS) to the dissolution medium to ensure proper wetting.[3][7] 2. Ensure proper dispersion of the formulation in the dissolution medium. 3. Standardize the preparation method (e.g., solvent evaporation, fusion, kneading) and ensure consistent parameters like temperature and mixing speed.[4][7] |
| Poor In Vivo Bioavailability Despite Improved In Vitro Dissolution | 1. Precipitation of the drug in the gastrointestinal tract. 2. First-pass metabolism. 3. Efflux by transporters like P-glycoprotein. | 1. Incorporate precipitation inhibitors into the formulation. 2. While Rofecoxib's metabolism is primarily through reduction by cytosolic enzymes, consider co-administration with inhibitors of relevant metabolic pathways if significant first-pass metabolism is suspected.[2] 3. Investigate the potential for P-glycoprotein efflux and consider the use of P-gp inhibitors in the formulation. |
| Difficulty in Quantifying Rofecoxib in Biological Samples | 1. Low plasma concentrations. 2. Interference from endogenous compounds. 3. Inefficient extraction from the biological matrix. | 1. Utilize a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).[13][14][15] 2. Optimize the chromatographic conditions (e.g., mobile phase composition, column type) to achieve good separation from interfering peaks.[13][14] 3. Employ an efficient extraction method like liquid-liquid extraction or solid-phase extraction to isolate Rofecoxib from the plasma or other biological fluids.[16] |
III. Data Presentation
Table 1: In Vitro Dissolution of Rofecoxib Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | Method | Dissolution after 90 min (%) | Reference |
| Pure Rofecoxib | - | - | - | ~24 | [4][5] |
| Solid Dispersion | PEG 4000 | - | Melting | 79.02 | [3][7] |
| Solid Dispersion | PEG 6000 | - | Melting | 88.02 | [3][7] |
| Solid Dispersion | PVP | 75:25 | Fusion | 98.57 | [3][7] |
| Solid Dispersion | PVP K30 | 1:9 | Solvent Evaporation | ~99 | [12] |
| Solid Dispersion | Urea | - | Fusion | - | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of Rofecoxib and its Solid Dispersion
| Formulation | Cmax (ng/mL) | tmax (h) | AUC (0-12h) (ng.h/mL) | Reference |
| Pure Rofecoxib | 8.34 | 4 | - | [15][17] |
| Rofecoxib Solid Dispersion (with Hupu Gum) | 76.84 | 3 | - | [15][17] |
IV. Experimental Protocols
Preparation of Rofecoxib Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of Rofecoxib with PVP K30 to enhance its dissolution rate.
Materials:
-
Rofecoxib powder
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Water bath
-
Sieve (e.g., 100 mesh)
Procedure:
-
Accurately weigh Rofecoxib and PVP K30 in the desired ratio (e.g., 1:9 w/w).
-
Dissolve both the drug and the carrier in a sufficient volume of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Evaporate the solvent using a rotary evaporator with the water bath set at a suitable temperature (e.g., 40-50°C) to avoid degradation.
-
Continue evaporation until a dry solid mass is obtained.
-
Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a tightly closed container in a cool, dry place.
In Vitro Dissolution Study
Objective: To evaluate the dissolution profile of the prepared Rofecoxib formulations.
Apparatus and Reagents:
-
USP Dissolution Apparatus II (Paddle type)
-
Dissolution medium: 0.1 N HCl (900 mL), optionally containing 0.25% Sodium Lauryl Sulfate (SLS).
-
UV-Vis Spectrophotometer or HPLC system
-
Syringes and filters (e.g., 0.45 µm)
Procedure:
-
Set the dissolution apparatus parameters: paddle speed at 50 rpm and temperature at 37 ± 0.5°C.
-
Place a quantity of the formulation (pure drug, solid dispersion, or physical mixture) equivalent to a specific dose of Rofecoxib (e.g., 12.5 mg) into each dissolution vessel containing the dissolution medium.[9]
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes), withdraw a specific volume of the sample (e.g., 5 mL) from each vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of Rofecoxib in the filtered samples using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study in a Suitable Animal Model (e.g., Rabbits)
Objective: To compare the in vivo bioavailability of the enhanced Rofecoxib formulation with the pure drug.
Materials and Methods:
-
Healthy adult rabbits of either sex.
-
Pure Rofecoxib and the test formulation (e.g., solid dispersion).
-
Oral gavage needles.
-
Centrifuge.
-
HPLC system for bioanalysis.
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into two groups: a control group receiving pure Rofecoxib and a test group receiving the enhanced formulation.
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., from the marginal ear vein) at specified time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Extract Rofecoxib from the plasma samples using a validated liquid-liquid or solid-phase extraction method.
-
Quantify the concentration of Rofecoxib in the extracted samples using a validated HPLC method.
-
Calculate the pharmacokinetic parameters (Cmax, tmax, AUC) for both groups and compare the results to determine the extent of bioavailability enhancement.
V. Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Signaling pathway showing the selective inhibition of COX-2 by this compound.
References
- 1. Rofecoxib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Solubility and dissolution improvement of Rofecoxib using solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rofecoxib-beta-cyclodextrin inclusion complex for solubility enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Study on Improvement of Solubility of Rofecoxib and its effect on Permeation of Drug from Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. isfcppharmaspire.com [isfcppharmaspire.com]
- 12. Formulation and optimization of mouth dissolve tablets containing rofecoxib solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpca.org [ijpca.org]
- 15. Bioavailability and pharmacokinetic studies of rofecoxib solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
Technical Support Center: Degradation of 4-Hydroxy-3-phenyl-2(5H)-furanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of 4-Hydroxy-3-phenyl-2(5H)-furanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the known reactivity of the 2(5H)-furanone ring system and related compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). The primary degradation pathways are expected to be hydrolysis, oxidation, and photodecomposition.
-
Hydrolysis: The lactone ring in the furanone structure is susceptible to hydrolysis under both acidic and basic conditions.[1] This would lead to the opening of the ring to form a corresponding carboxylic acid derivative. The stability of related furanones has been shown to be pH-dependent.[2][3]
-
Oxidation: The enol-like hydroxyl group and the unsaturated lactone ring make the molecule susceptible to oxidative degradation. 3(2H)-Furanones are known to act as pro-oxidants, capable of generating reactive oxygen species.[2] This can lead to a variety of degradation products, including smaller carboxylic acids and phenylacetic acid derivatives through cleavage of the furanone ring. The easily oxidized nature of furanones is a key factor in their chemical reactivity.[4]
-
Photodecomposition: Furanones can undergo photochemically induced reactions, including radical additions and rearrangements upon exposure to UV or solar light.[5][6] The phenyl substituent may further influence the photochemical behavior of the molecule.
Q2: What are the key factors that can influence the stability of this compound?
A2: The stability of this compound is likely influenced by several factors:
-
pH: As with other lactones, the rate of hydrolysis is expected to be significantly affected by the pH of the solution. Stability is often greatest in a slightly acidic to neutral pH range. For the related compound Furaneol, maximum stability was observed at pH 3.5.[6]
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. Thermal decomposition of the furanone ring can lead to fragmentation into smaller molecules.[7][8]
-
Light Exposure: Exposure to light, particularly UV radiation, can induce photolytic degradation.[5] It is advisable to protect solutions of the compound from light.
-
Presence of Oxidizing Agents: The presence of oxidizing agents, such as peroxides or metal ions, can significantly promote the degradation of the furanone ring.[2]
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in solvolysis reactions.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the experimental investigation of this compound degradation.
Experimental Setup and Sample Preparation
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions (e.g., acid/base concentration, temperature) are too mild. | Increase the concentration of the stressor, elevate the temperature, or extend the exposure time. A combination of stressors can also be employed.[9] |
| The compound is highly stable under the tested conditions. | Confirm the purity and identity of your starting material. If the compound is indeed highly stable, this is a valid result. Consider using more forcing conditions if the goal is to identify potential degradation products. | |
| Excessive degradation or formation of multiple, unidentifiable products. | Stress conditions are too harsh, leading to secondary degradation. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation.[9] |
| Sample matrix interference. | If working with a formulated product, analyze a placebo to identify potential interferences. | |
| Inconsistent results between replicate experiments. | Inhomogeneous sample or solution. | Ensure complete dissolution of the compound. Thoroughly mix solutions before sampling. |
| Fluctuation in experimental conditions (e.g., temperature, light exposure). | Use a thermostatically controlled environment and protect samples from light.[10][11] |
Analytical Methodology (HPLC/MS)
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing, fronting) in HPLC analysis. | Column overload. | Reduce the injection volume or sample concentration.[10] |
| Inappropriate mobile phase pH for an ionizable compound. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Column contamination or degradation. | Use a guard column and flush the column with a strong solvent. If the problem persists, replace the column.[12] | |
| Impurities co-eluting with the main peak. | Optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry). | |
| Drifting retention times. | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper degassing. Use a column thermostat to maintain a consistent temperature.[10][11] |
| Column equilibration issues. | Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents.[12] | |
| Ghost peaks. | Contamination from the injector, solvent, or glassware. | Clean the injector and use high-purity solvents and clean glassware. |
| Carryover from previous injections. | Implement a needle wash step in the injection sequence. | |
| Artifacts in Mass Spectrometry (MS) data. | In-source fragmentation or rearrangement. | Optimize MS source parameters (e.g., cone voltage, temperature) to minimize fragmentation. |
| Formation of adducts (e.g., with sodium, potassium). | This is common in ESI-MS. Identify and annotate common adducts. Using a lower concentration of buffers or salts can sometimes reduce adduct formation.[13] | |
| Presence of isobaric interferences. | Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass.[14] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[15]
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for 2 hours.
-
At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify degradation products.
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Procedure:
-
To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis. Quenching the reaction with a solution of sodium metabisulfite may be necessary before analysis.[9]
-
-
Analysis: Analyze the samples using a stability-indicating HPLC-MS method.
Protocol 3: Photostability Study
-
Sample Preparation: Prepare two sets of solutions of the compound in a suitable solvent (e.g., 100 µg/mL in methanol/water). One set will be exposed to light, and the other will serve as a dark control.
-
Exposure:
-
Place one set of samples in a photostability chamber and expose them to a light source according to ICH Q1B guidelines.
-
Wrap the second set of samples in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.
-
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by a stability-indicating HPLC-MS method.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Typical Duration | Expected Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Ring-opened carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH, RT | 2 hours | Ring-opened carboxylate |
| Oxidation | 3% H₂O₂, RT | 24 hours | Oxidized and ring-cleaved products |
| Photolysis | UV/Visible light | Per ICH Q1B | Photodegradants, potential isomers |
| Thermal | 60°C | 48 hours | Thermally induced degradation products |
Visualizations
Proposed Degradation Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. The naturally occurring furanones: formation and function from pheromone to food [pubmed.ncbi.nlm.nih.gov]
- 5. UV/solar photo-degradation of furaltadone in homogeneous and heterogeneous phases: Intensification with persulfate [ruidera.uclm.es]
- 6. Photochemically induced radical reactions with furanones [researchonline.jcu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. realab.ua [realab.ua]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
Technical Support Center: 4-Hydroxy-3-phenyl-2(5H)-furanone Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-Hydroxy-3-phenyl-2(5H)-furanone and its analogs in various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: While the parent compound is less studied, derivatives of this compound are well-known for their anti-inflammatory properties. A prominent example, Rofecoxib (4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone), is a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[1] This enzyme is crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in protecting the gastrointestinal tract.
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For bioassays, this compound and its analogs are typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous assay buffer or cell culture medium. For a related compound, 4-Phenyl-3-(phenylmethyl)-2(5H)-furanone, a solubility of 1 mg/mL in DMSO has been reported. Stock solutions should be stored at -20°C to maintain stability. It is important to note that some furanone derivatives can be unstable in aqueous solutions at certain pH values.
Q3: What are the expected challenges when working with this class of compounds in cell-based assays?
A3: Researchers may encounter challenges related to compound solubility, stability, and potential cytotoxicity. Poor solubility in aqueous media can lead to precipitation and inaccurate concentration determination. The furanone ring can be susceptible to hydrolysis, especially at non-neutral pH, which could affect the compound's activity over the course of a long experiment. Additionally, like many bioactive compounds, furanones can exhibit cytotoxicity at higher concentrations, which can interfere with the interpretation of assay results.
Q4: Can you suggest some relevant in vivo models to test the efficacy of these compounds?
A4: Based on the known anti-inflammatory effects of its derivatives, several in vivo models are relevant. For Rofecoxib, potent inhibitory effects have been demonstrated in models such as carrageenan-induced paw edema, lipopolysaccharide-induced pyresis, and adjuvant-induced arthritis in rodents.[1] These models are suitable for assessing the anti-inflammatory and analgesic potential of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Assay Medium | Low aqueous solubility of the furanone compound. The final concentration of DMSO may be too low to maintain solubility. | 1. Increase the final DMSO concentration in your assay, ensuring it remains below a level that affects cell viability (typically ≤ 0.5%). 2. Prepare the final dilution in the assay medium just before use. 3. Consider the use of solubilizing agents like Pluronic F-68 or cyclodextrins, but validate their compatibility with your assay. |
| Inconsistent or Non-reproducible Results | Degradation of the compound in aqueous solution. Inaccurate pipetting of viscous DMSO stock solutions. Variation in cell seeding density. | 1. Assess the stability of your compound in the assay buffer over the experiment's duration. Consider shorter incubation times if degradation is significant. 2. Use positive displacement pipettes for accurate handling of DMSO stocks. 3. Ensure a homogeneous cell suspension before seeding and use a consistent cell passage number.[2] |
| High Background Signal or Cell Death in Control Wells | Cytotoxicity of the vehicle (DMSO). Contamination of cell cultures (e.g., mycoplasma). | 1. Perform a vehicle toxicity control to determine the maximum tolerated DMSO concentration for your cell line. 2. Regularly test cell cultures for mycoplasma contamination. 3. Ensure proper sterile technique throughout the experimental workflow. |
| No Biological Activity Observed | The compound may not be active in the chosen assay or cell line. The compound may have degraded upon storage. The concentration range tested may be inappropriate. | 1. Test the compound in a different, relevant assay (e.g., a cell-free enzyme assay before a cell-based assay). 2. Verify the integrity of your compound stock using analytical methods like HPLC or LC-MS. 3. Perform a wide dose-response curve to identify the active concentration range. |
Quantitative Data Summary
The following tables summarize the in vitro and in vivo bioactivity of Rofecoxib, a key derivative of this compound.
Table 1: In Vitro COX Inhibition by Rofecoxib [1]
| Assay System | Target | IC₅₀ |
| Purified Human Recombinant Enzyme | COX-1 | 26 µM (at 0.1 µM arachidonic acid) |
| Purified Human Recombinant Enzyme | COX-2 | 0.34 µM |
| Human Whole Blood (LPS-induced) | COX-1 (Thromboxane B₂ synthesis) | 18.8 ± 0.9 µM |
| Human Whole Blood (LPS-induced) | COX-2 (PGE₂ synthesis) | 0.53 ± 0.02 µM |
| Human Osteosarcoma Cells | COX-2 (PGE₂ production) | 26 ± 10 nM |
| CHO Cells (expressing human COX-2) | COX-2 (PGE₂ production) | 18 ± 7 nM |
Table 2: In Vivo Anti-inflammatory Activity of Rofecoxib in Rodent Models [1]
| Model | Species | Endpoint | ID₅₀ |
| Carrageenan-induced Paw Edema | Rat | Inhibition of Edema | 1.5 mg/kg |
| Carrageenan-induced Paw Hyperalgesia | Rat | Inhibition of Hyperalgesia | 1.0 mg/kg |
| Lipopolysaccharide-induced Pyresis | Rat | Inhibition of Fever | 0.24 mg/kg |
| Adjuvant-induced Arthritis | Rat | Inhibition of Arthritis | 0.74 mg/kg/day |
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay (Cell-Based)
This protocol is adapted from methods used for Rofecoxib and can be used as a starting point for this compound.
Objective: To determine the IC₅₀ of this compound for the inhibition of prostaglandin E₂ (PGE₂) production in a human cell line expressing COX-2.
Materials:
-
Human cell line expressing COX-2 (e.g., A549 or LPS-stimulated macrophages)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) (if using macrophages)
-
Arachidonic Acid
-
PGE₂ ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment:
-
For LPS-inducible systems: Pre-treat cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression.
-
Remove the old medium and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known COX-2 inhibitor like Celecoxib).
-
Incubate for 1 hour.
-
-
Stimulation: Add arachidonic acid (e.g., 10 µM final concentration) to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Sample Collection: Collect the cell culture supernatant for PGE₂ analysis.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Visualizations
Caption: A generalized workflow for a cell-based COX-2 inhibition assay.
Caption: The inhibitory effect of this compound analogs on the COX-2 signaling pathway.
References
- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Validation & Comparative
A Comparative Analysis of 4-Hydroxy-3-phenyl-2(5H)-furanone Derivatives and Other Selective COX-2 Inhibitors
This guide provides a detailed comparison of cyclooxygenase-2 (COX-2) inhibitors, with a focus on compounds based on the 4-hydroxy-3-phenyl-2(5H)-furanone scaffold, such as Rofecoxib, against other prominent selective inhibitors like Celecoxib and Etoricoxib. The document is intended for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows.
The discovery of two distinct cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, was a landmark in pharmacology. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, including gastric protection and platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and mitogens.[2][3] This distinction led to the hypothesis that selectively inhibiting COX-2 could reduce inflammation and pain with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both isoforms.[3][4]
This guide examines the preclinical profiles of several key selective COX-2 inhibitors, providing a basis for their comparative evaluation.
Quantitative Comparison of COX Inhibitor Potency and Selectivity
The efficacy and safety profile of a COX inhibitor is largely defined by its potency (IC50) and its selectivity for COX-2 over COX-1. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter. A higher SI indicates greater selectivity for COX-2.
The data presented below is derived from human whole blood assays, which provide a more physiologically relevant measure of inhibitor activity compared to purified enzyme assays.
Table 1: In Vitro Potency and Selectivity of COX-2 Inhibitors in Human Whole Blood Assays
| Compound | Chemical Scaffold | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| Etoricoxib | Pyridine | 1.1 | 116 | 106 |
| Rofecoxib | Furanone | 0.5 - 1.1 | 11 - 50 | 35 |
| Valdecoxib | Isoxazole | 0.8 | 24 | 30 |
| Celecoxib | Pyrazole | 0.9 | 6.8 | 7.6 |
| Diclofenac | Phenylacetic Acid | 0.2 | 0.6 | 3 |
| Meloxicam | Enolic Acid | 1.1 | 2.2 | 2.0 |
| Ibuprofen | Propionic Acid | 1.5 | 0.3 | 0.2 |
| Indomethacin | Indole Acetic Acid | 2.0 | 0.8 | 0.4 |
Data sourced from Riendeau et al. (2001) and other comparative studies.[5][6]
Signaling Pathways and Experimental Workflows
Visual diagrams help clarify the complex biological and experimental processes involved in evaluating COX-2 inhibitors.
COX-2 Inflammatory Pathway
Inflammatory stimuli trigger a signaling cascade leading to the production of prostaglandins, which mediate pain and inflammation. Selective COX-2 inhibitors block a key step in this pathway.
Caption: The COX-2 pathway in inflammation.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for standard assays used to evaluate COX-2 inhibitors.
Protocol 1: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 of a test compound against recombinant human COX-2.
Objective: To measure the concentration of a test compound required to inhibit 50% of COX-2 enzymatic activity.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK399 or similar)[7]
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds and a known inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
-
Ethanol and DMSO for dilutions
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[7] Reconstitute arachidonic acid in ethanol and then dilute with NaOH and purified water. Dilute the COX cofactor and test inhibitors to their 10x working concentrations in COX Assay Buffer.
-
Assay Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the diluted known inhibitor (e.g., Celecoxib).
-
Test Sample (S): Add 10 µL of the diluted test compound to individual wells. Prepare a range of concentrations to determine the IC50.
-
-
Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX-2 enzyme. Add 80 µL of this mix to each well.
-
Incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Using a multichannel pipette, add 10 µL of the diluted arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).[7]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Plot the percent inhibition versus the log of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro COX-2 inhibition assay.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model for evaluating the anti-inflammatory activity of compounds in an acute inflammation setting.[8][9]
Objective: To assess the ability of a test compound to reduce acute inflammation in vivo.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Test compounds and a positive control (e.g., Indomethacin or Celecoxib)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Parenteral administration tools (oral gavage needles, syringes)
-
Digital Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the rats overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (receives a standard anti-inflammatory drug)
-
Group III, IV, etc.: Test Groups (receive different doses of the test compound)
-
-
Compound Administration: Administer the test compounds and control drugs to the respective groups, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[10]
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V0).
-
Induction of Edema: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[9][10]
-
Post-Induction Measurements: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[10]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, usually at the time of peak inflammation (around 3-4 hours).
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Caption: Workflow for the in vivo paw edema model.
Discussion and Conclusion
The data clearly demonstrates varying degrees of COX-2 selectivity among different inhibitors. Etoricoxib shows the highest selectivity in human whole blood assays, over 100-fold more selective for COX-2 than COX-1.[5] Rofecoxib, with its furanone core, is also highly selective (SI ≈ 35), followed by Celecoxib (SI ≈ 7.6).[5] This high selectivity is believed to contribute to a reduced risk of gastrointestinal complications compared to non-selective NSAIDs like Ibuprofen and Indomethacin, which show preferential or non-selective inhibition of COX-1.[1][11]
While a high selectivity index is desirable for gastrointestinal safety, it has been linked to potential cardiovascular risks, which ultimately led to the withdrawal of Rofecoxib from the market. The imbalance created by potent COX-2 inhibition (reducing prostacyclin, a vasodilator) without corresponding COX-1 inhibition (sparing thromboxane, a pro-aggregatory agent) is thought to be the underlying mechanism.
The choice of a central scaffold, whether it be the furanone of Rofecoxib, the pyrazole of Celecoxib, or the pyridine of Etoricoxib, significantly influences the potency and selectivity profile of the inhibitor. The protocols and data presented in this guide provide a framework for the preclinical evaluation and comparison of novel and existing COX-2 inhibitors, enabling researchers to make informed decisions in the drug discovery and development process.
References
- 1. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
In Vivo Efficacy of 4-Hydroxy-3-phenyl-2(5H)-furanone Derivatives in Inflammation Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of furanone derivatives, with a focus on compounds structurally related to 4-Hydroxy-3-phenyl-2(5H)-furanone. The data presented is based on established preclinical models and offers a comparative perspective against commonly used non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative In Vivo Anti-Inflammatory Activity
The anti-inflammatory potential of 4,5-diaryl-3-hydroxy-2(5H)-furanones has been evaluated in various animal models. These studies demonstrate significant efficacy in reducing inflammation, comparable to established NSAIDs. The following table summarizes the quantitative data from key in vivo studies.
| Compound | Animal Model | Dose | Efficacy | Reference |
| Rofecoxib | Carrageenan-induced Paw Edema (Rat) | 1.5 mg/kg | ID₅₀ | [1] |
| Carrageenan-induced Paw Hyperalgesia (Rat) | 1.0 mg/kg | ID₅₀ | [1] | |
| Lipopolysaccharide-induced Pyresis (Rat) | 0.24 mg/kg | ID₅₀ | [1] | |
| Adjuvant-induced Arthritis (Rat) | 0.74 mg/kg/day | ID₅₀ | [1] | |
| Indomethacin | TPA-induced Ear Edema (Mice) | 100 mg/kg (i.p.) | Potent anti-inflammatory activity | [2] |
| Ketorolac | TPA-induced Ear Edema (Mice) | 100 mg/kg (i.p.) | Potent anti-inflammatory activity | [2] |
| Furanone Derivative (5g) | TPA-induced Ear Edema (Mice) | 100 mg/kg (i.p.) | Potent anti-inflammatory activity | [2] |
| F-derivative of -SOMe substituted furan-3(2H)-one | Carrageenan-induced Paw Edema (Rat) | 0.01 mmol/kg | 54% inhibition | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are standard in the field of inflammation research for the preclinical evaluation of novel anti-inflammatory agents.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.[4]
-
Animals: Male Sprague-Dawley rats (150-200g) are used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[4]
-
Drug Administration: The test compound (e.g., this compound derivative) or reference drug is typically administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[5]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.[5]
Phorbol Ester (TPA)-Induced Ear Edema in Mice
This model is used to evaluate the topical or systemic anti-inflammatory activity of compounds.
-
Animals: Swiss albino mice (20-25g) are used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear.
-
Drug Administration: The test compound can be co-administered with TPA topically or given systemically (e.g., intraperitoneally) prior to TPA application.[2]
-
Measurement of Edema: After a specified time (e.g., 4-6 hours), the mice are euthanized, and a standard-sized circular section of both the treated and untreated ears is punched out and weighed. The difference in weight between the two punches is a measure of the edema.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the mean increase in ear weight in the treated groups with the vehicle-treated control group.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Key signaling pathways in inflammation and the putative target for furanone derivatives.
Caption: A generalized workflow for the in vivo screening of anti-inflammatory compounds.
The presented data and protocols underscore the potential of this compound and its derivatives as a promising class of anti-inflammatory agents. Further investigation into their specific mechanisms of action and safety profiles is warranted for future drug development.
References
- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of 4-Hydroxy-3-phenyl-2(5H)-furanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2(5H)-furanone scaffold is a core structure in numerous natural and synthetic compounds exhibiting a wide array of biological activities. This guide provides a comparative study of the bioactivity of 4-Hydroxy-3-phenyl-2(5H)-furanone and its analogs, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The information presented herein is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Data Presentation: A Comparative Overview of Bioactivity
The following tables summarize the quantitative data on the bioactivity of this compound and its various analogs.
Table 1: Anti-inflammatory and Antioxidant Activity
| Compound/Analog | Bioactivity | IC50 Value | Experimental Model |
| 4,5-diaryl-3-hydroxy-2(5H)-furanone (5g) | Antioxidant (DPPH radical scavenging) | 10.3 µM | In vitro DPPH assay |
| 4,5-diaryl-3-hydroxy-2(5H)-furanone (5g) | Antioxidant (Superoxide anion quenching) | 0.187 mM | In vitro assay |
| 4,5-diaryl-3-hydroxy-2(5H)-furanone (5g) | Antioxidant (Lipid peroxidation inhibition) | 0.129 mM | In vitro assay |
| F-derivative of -SOMe substituted furan-3(2H)-one | COX-1 Inhibition | 2.8 µM | In vitro enzyme assay |
| 4,5-diaryl-3-hydroxy-2(5H)-furanones | Anti-inflammatory | Potent at 100 mg/kg (i.p.) | Phorbol ester-induced ear edema in mice |
| F-derivative of -SOMe substituted furan-3(2H)-one | Anti-inflammatory | 54% inhibition (0.01 mmol/kg) | Carrageenan-induced paw edema in rats[1] |
Table 2: Anticancer Activity
| Compound/Analog | Cell Line | IC50 Value | Assay |
| F-derivative of -SOMe substituted furan-3(2H)-one | MCF-7 (Breast cancer) | 10 µM | Not specified[1] |
| F-derivative of -SOMe substituted furan-3(2H)-one | HSC-3 (Squamous cell carcinoma) | 7.5 µM | Not specified[1] |
| Bis-2(5H)-furanone derivative (4e) | C6 (Glioma) | 12.1 µM | MTT Assay[2] |
Table 3: Antimicrobial Activity
| Compound/Analog | Microorganism | MIC (µg/mL) |
| 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | Staphylococcus aureus (MRSA) | 8 |
| 2(5H)-furanone derivative F105 | S. aureus, S. epidermidis, B. cereus, B. subtilis, M. luteus | 8-16 |
| 2(5H)-furanone derivative F105 | K. pneumoniae, S. marcescens, P. aeruginosa, E. coli | >128 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is a composite based on fluorometric and colorimetric screening assays.
-
Reagent Preparation :
-
Assay Buffer (100 mM Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Arachidonic acid (substrate).
-
Fluorometric probe (e.g., Amplex Red) or colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure :
-
In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the test compound at various concentrations to the inhibitor wells. For control wells (100% activity), add 10 µL of the solvent.
-
Incubate the plate for 5-10 minutes at 25°C or 37°C.[3]
-
Add 20 µL of the fluorometric or colorimetric substrate solution.
-
Initiate the reaction by adding 20 µL of arachidonic acid to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) or absorbance (590 nm) in a kinetic mode for 5-10 minutes.[4]
-
-
Data Analysis :
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of furanone analogs on cancer cell lines.[5][6]
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the furanone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization :
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC50 values are determined by plotting the percent viability against the logarithm of the compound concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the furanone derivatives.[7]
-
Preparation of Inoculum :
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions :
-
Perform serial two-fold dilutions of the furanone compounds in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation :
-
Inoculate each well containing the compound dilutions with the bacterial suspension.
-
Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Determination of MIC :
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and its analogs.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Furanone Analogs.
Caption: Proposed Mechanism of Cell Cycle Arrest by Bis-2(5H)-furanone Analogs.
Experimental Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. abcam.com [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anticancer Activity: A Comparative Guide to 4-Hydroxy-3-phenyl-2(5H)-furanone and its Analogs in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical validation of the anticancer activity of furanone-based compounds, with a focus on analogs of 4-Hydroxy-3-phenyl-2(5H)-furanone. Due to a lack of publicly available in vivo anticancer studies on this compound, this document focuses on structurally related furanone derivatives that have been evaluated in animal models. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Executive Summary
While direct in vivo anticancer efficacy data for this compound is not currently available in the scientific literature, several of its analogs have demonstrated promising anticancer activity in preclinical animal models. This guide synthesizes the available data on these analogs, presenting their efficacy, mechanisms of action, and the experimental protocols used for their validation. The data suggests that the furanone scaffold is a viable pharmacophore for the development of novel anticancer agents.
Comparative Efficacy of Furanone Analogs in Animal Models
The following table summarizes the in vivo anticancer activity of a notable furanone derivative, compound 13b , a novel furanone-based hybrid. This compound has been evaluated in a triple-negative breast cancer (TNBC) xenograft model and has shown significant tumor growth inhibition.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Findings | Comparator | Reference |
| Furanone Hybrid (13b) | TNBC Xenograft | Triple-Negative Breast Cancer | Not specified | Significantly reduced tumor volume and weight. | 5-Fluorouracil | [1] |
Another class of related compounds, 4,5-diaryl 3(2H)-furanones , has demonstrated potent cytotoxic effects in vitro against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. Furthermore, these compounds have shown synergistic effects with established anti-neoplastic drugs like gefitinib and 5-fluorouracil[2][3]. While the in vivo studies for this specific analog focused on anti-inflammatory activity, the strong in vitro anticancer results and synergistic potential highlight their promise as anticancer agents that warrant further preclinical evaluation in animal cancer models[2][3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for evaluating the anticancer activity of a furanone derivative in a xenograft mouse model, based on common practices in the field.
Xenograft Mouse Model for Anticancer Drug Evaluation
This protocol outlines the key steps involved in establishing a tumor xenograft in mice and assessing the efficacy of a test compound.
Signaling Pathways and Mechanism of Action
The anticancer activity of furanone derivatives is attributed to their interaction with various cellular targets and signaling pathways.
One of the key mechanisms identified for the furanone hybrid 13b is the inhibition of Heat shock protein 90 (Hsp90)[1]. Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, thereby impeding cancer cell proliferation and survival.
Additionally, some bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase and interact with DNA, suggesting a different mechanism of anticancer action[4]. Theoretical studies also propose that certain furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is implicated in cancer cell growth[5][6].
Conclusion
While the anticancer activity of this compound in animal models remains to be elucidated, the promising in vivo efficacy of its analogs, such as the Hsp90-inhibiting furanone hybrid 13b, underscores the therapeutic potential of the furanone scaffold. The diverse mechanisms of action observed for different furanone derivatives, including Hsp90 inhibition, cell cycle arrest, and potential ion channel modulation, suggest that this class of compounds offers multiple avenues for the development of novel cancer therapies. Further preclinical studies on this compound and its optimized analogs are warranted to fully assess their clinical translatability.
References
- 1. Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccij-online.org [ccij-online.org]
- 6. ccij-online.org [ccij-online.org]
Navigating the Analytical Landscape for 4-Hydroxy-3-phenyl-2(5H)-furanone: A Comparative Guide to Methodologies
A comprehensive review of analytical techniques for the quantification of 4-Hydroxy-3-phenyl-2(5H)-furanone reveals a notable absence of validated methods specific to this compound in publicly available scientific literature. However, a wealth of information exists for structurally similar furanone derivatives, providing a robust foundation for researchers, scientists, and drug development professionals to establish and validate analytical protocols. This guide offers a comparative overview of these analogous methods, presenting experimental data and detailed protocols to inform the development of a dedicated analytical approach for this compound.
Researchers seeking to quantify this compound can draw valuable insights from established methods for other furanones, primarily employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of methodology will largely depend on the sample matrix, required sensitivity, and the available instrumentation.
Comparative Analysis of Analytical Methodologies
The following tables summarize the performance of various analytical techniques used for the quantification of furanone analogs. It is crucial to note that these parameters are not directly transferable to this compound and would require specific validation.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Furanone Analogs
| Furanone Analog | Column | Mobile Phase | Detection | Linearity (Concentration Range) | LOD | LOQ | Reference |
| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) | Zorbax ODS | 0.05M sodium acetate (pH 4.0)/methanol (70:30) | UV (290 nm) | Not Specified | Not Specified | Not Specified | N/A |
| 2(5H)-Furanone | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Triterpenoids (in Lingonberry) | Not Specified | Not Specified | PDA | r² > 0.9999 | 0.08–0.65 µg/mL | Not Specified | [2] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Furanone Analogs
| Furanone Analog | Sample Preparation | Column | Key Validation Parameters | Reference |
| 4-hydroxy-2,5-dimethyl-3-furanone (Furaneol) | Derivatization with pentafluorobenzyl bromide, Solid Phase Microextraction (SPME) | Not Specified | LOD: 0.5 ng/mL, LOQ: 2 ng/mL, Repeatability: 9.5%, Linear Range: 2 to 500 ng/mL | [3] |
| 2(5H)‐furanone and 3-methyl-2(5H)‐furanone | QuEChERS-like extraction | DB-5ms alike (30 m, 250 µm, 0.25 µm) | Suggested LOQ for 2(5H)‐furanone: 50 µg/kg | N/A |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Furanone Analogs
| Furanone Analog | Sample Preparation | Key Validation Parameters | Reference |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Acetonitrile-based extraction, dispersive primary secondary amine (PSA) cleanup, and cation-exchange solid-phase extraction (SPE) | Linearity Range: 10-300μg/kg, Recoveries: 94-110%, Precision (RSD): ≤10% | [4] |
| Furan fatty acids | Charge-reversal derivatization | LLOQ: 0.05 ng/ml, Intraday and Interday RSDs: < 12%, Accuracy: 84% - 115% | [5] |
Experimental Protocols for Key Methodologies
The following are detailed experimental protocols for the analysis of furanone analogs, which can be adapted for this compound.
HPLC-UV Method for Furanone Analysis (Analog: Furaneol)
This protocol is based on a reversed-phase HPLC method for the analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Zorbax ODS column.
-
Mobile Phase: A mixture of 0.05M sodium acetate buffer (pH 4.0) and methanol in a 70:30 ratio.
-
Detection: UV detection at a wavelength of 290 nm.
-
Sample Preparation: Solid-phase extraction with C-18 cartridges for sample clean-up.
GC-MS Method with Derivatization for Furanone Analysis (Analog: Furaneol)
This method is suitable for volatile and semi-volatile furanones and often requires derivatization to improve chromatographic properties.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Sample Preparation:
-
GC Conditions:
-
Column: A suitable capillary column such as a DB-5ms.
-
Injection: Splitless injection is often preferred for trace analysis.
-
-
MS Conditions:
-
Operate in electron ionization (EI) mode.
-
Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
LC-MS/MS Method for Furanone Analysis (Analog: HDMF)
This highly sensitive and selective method is ideal for complex matrices.[4]
-
Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer.
-
Sample Preparation:
-
LC Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the analytical methods described.
Conclusion and Recommendations
It is imperative that any adapted method undergoes rigorous validation to ensure its suitability for the specific application. This validation should encompass, at a minimum, specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, following established guidelines such as those from the International Council for Harmonisation (ICH). By leveraging the knowledge from related compounds and adhering to stringent validation protocols, reliable and accurate quantification of this compound can be achieved to support research and development efforts.
References
- 1. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Comparison of 4-Hydroxy-3-phenyl-2(5H)-furanone with Known Cyclooxygenase-2 (COX-2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Look at a Furanone Derivative and its Potential as a COX-2 Inhibitor.
Structural Similarities and Potential for COX-2 Inhibition
4-Hydroxy-3-phenyl-2(5H)-furanone shares a core 3-phenyl-2(5H)-furanone structure with the highly selective COX-2 inhibitor, Rofecoxib [4-(4-Methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]. The diarylfuranone framework is a recognized pharmacophore for potent and selective COX-2 inhibition. The key distinction lies in the substituent at the 4-position of the furanone ring. In Rofecoxib, this is a 4-(methylsulfonyl)phenyl group, which is known to be a critical determinant for its high affinity and selectivity for the COX-2 enzyme. The hydroxyl group at the 4-position of the target compound introduces a different chemical functionality that may influence its binding characteristics within the COX-2 active site.
Studies on various 4,5-diaryl-3-hydroxy-2(5H)-furanones have shown that this class of compounds possesses anti-inflammatory and antioxidant properties.[1] While these studies did not specifically report on COX-2 inhibition, the observed anti-inflammatory effects suggest that interaction with the cyclooxygenase pathway is a plausible mechanism of action.
Quantitative Comparison with Rofecoxib
To provide a quantitative benchmark, the following table summarizes the reported in vitro and cell-based inhibitory activities of Rofecoxib against COX-1 and COX-2.
| Compound | Assay Type | Target | IC50 | Reference |
| Rofecoxib | Human Recombinant Enzyme | COX-2 | 0.34 µM | [2] |
| Human Recombinant Enzyme | COX-1 | 26 µM | [2] | |
| Human Osteosarcoma Cells | COX-2 | 26 nM | [2] | |
| Chinese Hamster Ovary (CHO) Cells | COX-2 | 18 nM | [2] | |
| Human Whole Blood Assay (LPS-induced PGE2 synthesis) | COX-2 | 0.53 µM | [2] | |
| Human Whole Blood Assay (Coagulation-induced TXB2 synthesis) | COX-1 | 18.8 µM | [2] | |
| This compound | - | COX-2 | Data not available | - |
| - | COX-1 | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate COX-2 inhibitors.
In Vitro Human Recombinant COX-1 and COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the purified enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound and vehicle control (e.g., DMSO)
-
Stannous chloride (to stop the reaction)
-
PGE2 and TXB2 standards for quantification
Procedure:
-
The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the reaction buffer containing heme for a specified time (e.g., 15 minutes) at 37°C to allow for potential time-dependent inhibition.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a short period (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a stopping agent, such as stannous chloride.
-
The production of prostaglandins (e.g., PGE2 for COX-2) or thromboxane (e.g., TXB2 for COX-1) is quantified using a suitable method, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based COX-1 and COX-2 Inhibition Assay
This assay measures the inhibitory effect of a compound in a cellular environment.
Materials:
-
Cell lines selectively expressing COX-1 (e.g., U937 cells) or COX-2 (e.g., human osteosarcoma cells or LPS-stimulated monocytes).
-
Cell culture medium and supplements.
-
Arachidonic acid or a stimulus to induce endogenous arachidonic acid release (e.g., lipopolysaccharide [LPS] for COX-2).
-
Test compound and vehicle control.
-
ELISA kits for PGE2 and TXB2 quantification.
Procedure:
-
Cells are cultured to an appropriate density in multi-well plates.
-
The cells are pre-treated with various concentrations of the test compound or vehicle for a specified time.
-
For COX-2 expressing cells, a stimulus like LPS is added to induce COX-2 expression and activity.
-
Arachidonic acid is added to initiate prostaglandin synthesis.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 (indicative of COX-2 activity) or TXB2 (indicative of COX-1 activity) in the supernatant is measured using ELISA.
-
The IC50 value is determined by analyzing the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase pathway and a typical experimental workflow for evaluating COX inhibitors.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: Experimental workflow for COX inhibitor screening.
Conclusion
References
- 1. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 4-Hydroxy-3-phenyl-2(5H)-furanone and its Analogs Against Standard Drugs: A Comparative Guide
This guide provides a performance benchmark for 4-Hydroxy-3-phenyl-2(5H)-furanone and its structurally related analogs against established standard drugs in the fields of anti-inflammatory, antioxidant, and anticancer activities. The data presented is compiled from various preclinical studies to offer an objective comparison for researchers, scientists, and drug development professionals.
Anti-Inflammatory Activity
The anti-inflammatory potential of 4,5-diaryl-3-hydroxy-2(5H)-furanone derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The performance of these compounds is compared against well-known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Rofecoxib, Celecoxib, Indomethacin, and Diclofenac.
Performance Data: COX Inhibition & In Vivo Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) against COX-1 and COX-2 enzymes and in vivo anti-inflammatory activity. Lower IC₅₀ values indicate greater potency.
| Compound/Drug | Target/Assay | IC₅₀ / Efficacy | Selectivity (COX-1/COX-2) |
| Rofecoxib Analog (17) | COX-1 | 159.7 µM[1] | ~812 |
| COX-2 | 0.196 µM[1] | ||
| Rofecoxib | COX-2 (human recombinant) | 0.34 µM[2][3] | >1000 (cell-based)[4] |
| COX-2 (cell-based) | 18-26 nM[2][3][4] | ||
| Human Whole Blood Assay (COX-2) | 0.53 µM[3][5] | 36[3] | |
| Celecoxib | COX-2 (cell-based) | 40 nM[6][7] | 30[8] |
| Human Dermal Fibroblasts (COX-2) | 91 nM[9] | ||
| Diclofenac | COX-1 (human chondrocytes) | 0.611 µM[10] | ~1-2.9[10][11] |
| COX-2 (human chondrocytes) | 0.63 µM[10] | ||
| Indomethacin | COX-1 (human chondrocytes) | 0.063 µM[10] | ~0.03-0.4[3][11] |
| COX-2 (human chondrocytes) | 0.48 µM[10] | ||
| Furanone Derivative | Carrageenan Paw Edema (54% inhibition @ 0.01 mmol/kg) | N/A | N/A |
| Indomethacin | Carrageenan Paw Edema (ED₅₀) | 5 mg/kg[12] | N/A |
| Ketorolac | Carrageenan Paw Edema | Partial reversal @ 10 mg/kg[13] | N/A |
Note: Data is compiled from multiple sources and experimental conditions may vary. The furanone derivatives cited are structurally similar to this compound.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The diagram below illustrates the role of COX enzymes in the inflammatory pathway and the mechanism of action for COX-inhibiting drugs.
Caption: Mechanism of COX inhibition by furanones and NSAIDs.
Anticancer Activity
Certain furanone derivatives have demonstrated cytotoxic activity against cancer cell lines. Their performance is benchmarked against standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Gefitinib.
Performance Data: In Vitro Cytotoxicity
The table below presents the IC₅₀ values of furanone derivatives and standard anticancer drugs against the MCF-7 human breast cancer cell line.
| Compound/Drug | Target/Assay | IC₅₀ Value |
| Furanone Derivative (F-derivative) | MCF-7 Cell Line | 10 µM |
| Furanone Derivative (F-derivative) | HSC-3 Cell Line | 7.5 µM |
| Bis-2(5H)-furanone (Compound 4e) | C6 Glioma Cells | 12.1 µM[2] |
| 5-Fluorouracil (5-FU) | MCF-7 Cell Line | 0.38 µg/mL (~2.9 µM)[14] |
| MCF-7 Cell Line | 4.79 µM[15] | |
| MCF-7 Cell Line | 25 µM[16] | |
| Gefitinib | Gefitinib-sensitive NSCLC cells | 13.06 - 77.26 nM[17] |
| Gefitinib-resistant NSCLC cells | > 4 µM[17] |
Note: The cytotoxic effects of furanone derivatives can be synergistic with other anticancer drugs like gefitinib and 5-fluorouracil.
Logical Workflow: Anticancer Drug Performance Evaluation
This diagram outlines the typical workflow for evaluating the performance of a potential anticancer compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ajmc.com [ajmc.com]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usa-journals.com [usa-journals.com]
- 15. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-3-phenyl-2(5H)-furanone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Hydroxy-3-phenyl-2(5H)-furanone, emphasizing operational plans and procedural steps.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following procedures are based on best practices for structurally similar furanone compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with all local, regional, and national regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on data for similar furanone compounds, the following PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger spills, impervious clothing may be necessary.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a respirator may be required.
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Waste Characterization:
-
Assume the waste is hazardous unless determined otherwise by a qualified professional.
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][4][5][6][7]
-
Provide the disposal company with as much information as possible about the waste, including its chemical name and any known hazards.
-
The disposal company will provide specific instructions for packaging and labeling for transport.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the amount, date of generation, and date of disposal.
-
Retain all paperwork provided by the waste disposal company, such as waste manifests.
-
Quantitative Data Summary
The following table summarizes key hazard information for structurally similar furanone compounds, which can be used as a precautionary reference.
| Hazard Classification | Compound | Details | Citation |
| Acute Oral Toxicity | 2(5H)-Furanone | Category 4: Harmful if swallowed. | [8] |
| Skin Irritation | 2(5H)-Furanone | Category 2: Causes skin irritation. | [8] |
| Eye Irritation | 2(5H)-Furanone | Category 2: Causes serious eye irritation. | [8] |
| Respiratory Irritation | 2(5H)-Furanone | May cause respiratory irritation. | [1] |
| Skin Burns | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Causes severe skin burns and eye damage. | [2] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. synerzine.com [synerzine.com]
- 3. hwhenvironmental.com [hwhenvironmental.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. hwhenvironmental.com [hwhenvironmental.com]
- 6. Environmental and Industrial Services | Clean Harbors [cleanharbors.com]
- 7. Waste Services for Homes and Business | GFL Environmental [gflenv.com]
- 8. fishersci.fr [fishersci.fr]
Personal protective equipment for handling 4-Hydroxy-3-phenyl-2(5H)-furanone
Essential Safety and Handling Guide for 4-Hydroxy-3-phenyl-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A full face shield may be necessary for splash hazards.[1][5][6][7][8] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or other suitable material. Gloves must be inspected before use and changed frequently.[1][6] |
| Lab Coat/Impervious Clothing | Fire/flame resistant and impervious clothing should be worn.[1] Consider a chemical-resistant apron for handling concentrates.[7] | |
| Closed-Toe Shoes | Required for all laboratory work.[5] | |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1] A respirator is essential when unpacking materials that are not in plastic containers to protect against spills or breaks.[8] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain chemical integrity.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of degradation.
-
Dispensing: Avoid the formation of dust and aerosols.[1] Use spark-proof tools and explosion-proof equipment if necessary.[1]
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[3][9] Wash hands thoroughly after handling the compound.[1][3]
Storage:
-
Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[2][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Protect from light.[2]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
| Spill | Evacuate personnel to a safe area. Avoid dust formation and breathing vapors.[1] Use personal protective equipment.[1] Contain the spill with inert absorbent material and collect it for disposal in a suitable, closed container.[2] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect waste material in suitable and closed containers labeled for chemical waste.[1]
-
Disposal Method: Dispose of the chemical waste in accordance with local, regional, and national regulations. This may involve incineration in a licensed facility or burial in a designated landfill.[10]
-
Container Decontamination: Decontaminate empty containers before disposal.[10]
Visual Workflow for Safe Handling
The following diagram illustrates the step-by-step process for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.fr [fishersci.fr]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 4-Hydroxy-2(5H)-furanone, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. axxence.de [axxence.de]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
